Ethyl 6-nitropicolinate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-nitropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-2-14-8(11)6-4-3-5-7(9-6)10(12)13/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYUJWRQRZRYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Ethyl 6-nitropicolinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide for the synthesis of Ethyl 6-nitropicolinate, a valuable intermediate in pharmaceutical and organic synthesis. The synthesis is presented as a three-step process commencing from commercially available precursors. This guide includes detailed experimental protocols, tabulated quantitative data for each step, and a visual representation of the synthetic workflow.
Introduction
This compound is a key building block in the synthesis of more complex heterocyclic compounds. The introduction of a nitro group onto the picolinate scaffold significantly influences the electronic properties of the pyridine ring, making it a versatile substrate for further functionalization in drug discovery and development. This guide outlines a reliable synthetic pathway involving the preparation of 6-hydroxypicolinic acid, its subsequent nitration, and final esterification to yield the target compound.
Overall Synthetic Pathway
The synthesis of this compound is achieved through the following three key transformations:
-
Synthesis of 6-Hydroxypicolinic Acid: Carboxylation of 2-bromo-6-hydroxypyridine.
-
Synthesis of 6-Nitropicolinic Acid: Nitration of 6-hydroxypicolinic acid.
-
Synthesis of this compound: Fischer esterification of 6-nitropicolinic acid.
Experimental Protocols
Step 1: Synthesis of 6-Hydroxypicolinic Acid
This procedure details the synthesis of 6-hydroxypicolinic acid from 2-bromo-6-hydroxypyridine and carbon dioxide[1][2].
Experimental Protocol:
-
To a solution of 2-bromo-6-hydroxypyridine (0.76 g, 4.4 mmol, 1.0 equiv.) in dry tetrahydrofuran (THF, 20 mL) at 0°C, add a 2 M solution of isopropylmagnesium chloride in THF (2.2 mL, 4.4 mmol, 1.0 equiv.) over 5 minutes.
-
Stir the resulting clear solution at 0°C for an additional 5 minutes.
-
Add a 2.5 M solution of n-butyllithium in hexanes (3.5 mL, 8.8 mmol, 2.0 equiv.) dropwise over 5 minutes, maintaining the temperature below -20°C.
-
Stir the reaction mixture at this temperature for 30 minutes.
-
Introduce dry carbon dioxide (0.20 g, 4.5 mmol, 1.0 equiv.) to the reaction mixture at -20°C.
-
Allow the mixture to warm to 20°C over 30 minutes and then quench with water (6 mL).
-
After stirring for 10 minutes, separate the aqueous and organic phases.
-
Extract the aqueous phase one additional time with ethyl acetate.
-
Acidify the combined aqueous phases to precipitate the product.
-
Filter the solid, wash with cold water, and dry to afford 6-hydroxypicolinic acid.
Quantitative Data for Step 1
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-6-hydroxypyridine | [1][2] |
| Reagents | i-PrMgCl, n-BuLi, CO2 | [1][2] |
| Solvent | Tetrahydrofuran | [1][2] |
| Reaction Time | ~1.5 hours | [1][2] |
| Yield | ~93% | [1] |
| Molecular Formula | C6H5NO3 | [3] |
| Molecular Weight | 139.11 g/mol | [3] |
Step 2: Synthesis of 6-Nitropicolinic Acid
This protocol is adapted from the nitration of the structurally similar 6-hydroxynicotinic acid[4][5].
Experimental Protocol:
-
In a flask, add 6-hydroxypicolinic acid (10 g, 0.072 mol) to 40 mL of concentrated sulfuric acid.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a mixture of 15 mL of concentrated sulfuric acid and 15 mL of fuming nitric acid, keeping the temperature below 20°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Heat the mixture to 80°C and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry to yield 6-nitropicolinic acid.
Quantitative Data for Step 2
| Parameter | Value | Reference |
| Starting Material | 6-Hydroxypicolinic Acid | [4] |
| Reagents | Conc. H2SO4, Fuming HNO3 | [4] |
| Reaction Time | 5 hours | [4] |
| Reaction Temperature | 0°C to 80°C | [4] |
| Yield | Not specified, but expected to be moderate to high | |
| Molecular Formula | C6H4N2O5 | |
| Molecular Weight | 184.11 g/mol |
Step 3: Synthesis of this compound
This procedure follows the general principles of Fischer esterification[6][7][8].
Experimental Protocol:
-
Suspend 6-nitropicolinic acid (5.0 g, 0.027 mol) in anhydrous ethanol (50 mL).
-
Carefully add concentrated sulfuric acid (2 mL) as a catalyst.
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Pour the residue into ice-cold water (50 mL) and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure this compound.
Quantitative Data for Step 3
| Parameter | Value | Reference |
| Starting Material | 6-Nitropicolinic Acid | |
| Reagents | Anhydrous Ethanol, Conc. H2SO4 | [6] |
| Reaction Type | Fischer Esterification | [6][7] |
| Reaction Time | 8-12 hours | |
| Yield | Not specified, typically moderate to high for Fischer esterifications | |
| Molecular Formula | C8H8N2O4 | |
| Molecular Weight | 196.16 g/mol |
Visualized Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
References
- 1. 6-Hydroxypicolinic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 6-Hydroxypicolinic acid | 19621-92-2 [chemicalbook.com]
- 3. 6-Hydroxypicolinic acid | C6H5NO3 | CID 242721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 577. The nitration of 6-hydroxynicotinic acid and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Ethyl 6-Nitropicolinate: A Technical Guide for Researchers
This technical guide provides a consolidated overview of the known chemical properties of Ethyl 6-nitropicolinate, designed for researchers, scientists, and professionals in drug development. It is important to note that publicly available data on this specific compound is limited, and this document reflects the currently accessible information.
Chemical and Physical Properties
| Property | Data |
| Molecular Formula | C₈H₈N₂O₄ |
| Molecular Weight | 196.16 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) 8.87 (d, J = 1.7 Hz, 1H), 8.54–8.25 (m, 2H), 7.67 (t, J = 8.0 Hz, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.44 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | 164.42, 148.19, 135.24, 132.17, 129.54, 127.25, 124.50, 61.91, 14.24 |
| Mass Spectrometry (MS) | m/z = 195.11 |
| UV (in EtOH) | λmax = 265 nm, 296 nm |
Experimental Protocols
Detailed and reproducible experimental protocols for the synthesis and characterization of this compound are not extensively documented in the available literature. General synthetic routes for similar nitroaromatic compounds may be adaptable, but specific reaction conditions, purification methods, and yields for this compound are not well-established.
General Workflow for Chemical Compound Characterization
In the absence of a specific experimental workflow for this compound, the following diagram illustrates a general process for the characterization of a newly synthesized chemical compound.
Ethyl 6-nitropicolinate CAS number
An In-depth Technical Guide to Ethyl 6-methyl-5-nitronicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 6-methyl-5-nitronicotinate, a key building block in medicinal chemistry and drug discovery. Due to the ambiguity of the initially requested "Ethyl 6-nitropicolinate" and the prevalence of data for a closely related and commercially significant compound, this document focuses on Ethyl 6-methyl-5-nitronicotinate.
Ethyl 6-methyl-5-nitronicotinate is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules. Its chemical structure incorporates several functional groups that can be readily modified, making it a valuable precursor for creating diverse molecular scaffolds.[1][2]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1211538-09-8 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1][2] |
| Molecular Weight | 210.19 g/mol | [1][2] |
| Physical Appearance | Colorless to light yellow liquid or crystalline solid | [2] |
| Predicted Boiling Point | 302.7 ± 37.0 °C | [3] |
| Predicted Density | 1.272 ± 0.06 g/cm³ | [3] |
| Synonyms | Ethyl 6-methyl-5-nitropyridine-3-carboxylate, 3-Pyridinecarboxylic acid, 6-methyl-5-nitro-, ethyl ester |
Synthesis and Purification
General Experimental Protocol: Synthesis of a Substituted Ethyl Nicotinate Derivative
This protocol is adapted from the known synthesis of related nicotinic acid esters.
Reaction Scheme:
Caption: General synthesis route for a substituted ethyl nicotinate.
Materials:
-
5-Ethyl-2-Methyl Pyridine
-
Sulfuric Acid (98%)
-
Nitric Acid (60%)
-
Ethanol
-
Methylene Dichloride (MDC) or other suitable extraction solvent
-
Sodium Carbonate or other suitable base for neutralization
Procedure:
-
Oxidation:
-
Charge a reaction vessel with sulfuric acid and a suitable catalyst.
-
Cool the mixture to approximately 20°C.
-
Slowly add 5-ethyl-2-methyl pyridine to the mixture.
-
Heat the reaction mixture to 158-160°C.
-
Carefully add nitric acid (60%) over several hours while maintaining the reaction temperature.
-
After the addition is complete, distill off the excess nitric acid.
-
Cool the reaction mixture to approximately 50°C.
-
-
Esterification:
-
Add ethanol to the crude 6-methyl nicotinic acid.
-
Reflux the mixture for several hours (e.g., 6 hours) at 60-70°C.
-
Distill off the excess ethanol.
-
Cool the mixture to room temperature (approximately 25°C).
-
-
Work-up and Purification:
-
Neutralize the reaction mixture to a pH of 7.0 with a suitable base (e.g., sodium carbonate solution).
-
Extract the product into an organic solvent such as methylene dichloride.
-
Separate the organic layer and distill off the solvent.
-
The crude product can be further purified by fractional distillation under reduced pressure.
-
General Purification Method: Column Chromatography
For laboratory-scale purification to obtain high-purity Ethyl 6-methyl-5-nitronicotinate, column chromatography is a standard technique.
Caption: Workflow for purification by column chromatography.
Procedure:
-
Select an appropriate stationary phase (e.g., silica gel) and a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Pack a chromatography column with the stationary phase.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified Ethyl 6-methyl-5-nitronicotinate.
Spectroscopic Characterization
Detailed experimental spectroscopic data for Ethyl 6-methyl-5-nitronicotinate is not widely published. However, based on the analysis of similar structures, the following are the expected characterization data.
Table 2: Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the methyl group on the pyridine ring, and signals for the aromatic protons on the pyridine ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the carbons of the pyridine ring. The carbon bearing the nitro group would be significantly deshielded. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretch (around 1200-1300 cm⁻¹), and asymmetric and symmetric stretches for the nitro group (around 1500-1550 cm⁻¹ and 1345-1385 cm⁻¹ respectively). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (210.19 m/z). |
Applications in Drug Discovery and Development
Ethyl 6-methyl-5-nitronicotinate is a valuable intermediate in the pharmaceutical industry due to its versatile chemical nature.[1][2] The presence of the nitro group, the ester, and the methyl group on the pyridine core allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of diverse compound libraries for drug discovery.
References
An In-depth Technical Guide to Ethyl 6-Nitropicolinate: Properties, Synthesis, and Characterization
Introduction
Ethyl 6-nitropicolinate is a pyridine-based organic compound of interest in medicinal chemistry and materials science due to the presence of both an electron-withdrawing nitro group and an ester functional group. These features make it a potential building block for the synthesis of more complex molecules with desired biological activities or material properties. This guide provides a summary of its predicted molecular structure, data from related compounds, a plausible synthetic route with detailed experimental protocols, and characterization techniques.
Molecular Structure and Identifiers
Due to the limited specific information for this compound, the following table includes identifiers for the parent ester, ethyl picolinate, and a structurally related nitronated pyridine ester, ethyl 6-methyl-5-nitronicotinate.
| Identifier | Ethyl Picolinate | Ethyl 6-Methyl-5-nitronicotinate | This compound (Predicted) |
| CAS Number | 2524-52-9 | 1211538-09-8 | Not Available |
| Molecular Formula | C₈H₉NO₂ | C₉H₁₀N₂O₄ | C₈H₈N₂O₄ |
| Molecular Weight | 151.16 g/mol | 210.19 g/mol | 196.16 g/mol |
| SMILES | CCOC(=O)c1ncccc1 | CCOC(=O)c1cc(c(n1)C)--INVALID-LINK--[O-] | O=--INVALID-LINK--c1cccc(n1)C(=O)OCC |
| InChI | InChI=1S/C8H9NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h3-6H,2H2,1H3 | InChI=1S/C9H10N2O4/c1-3-15-9(14)7-5-6(2)10-8(4-7)11(12)13 | InChI=1S/C8H8N2O4/c1-2-14-8(13)6-4-3-5-7(10(11)12)9-6/h3-5H,2H2,1H3 |
Physicochemical and Spectroscopic Data of Related Compounds
The following tables summarize known data for related compounds to provide an estimate of the expected properties of this compound.
Physicochemical Properties
| Property | Ethyl Picolinate | Ethyl 6-Methyl-5-nitronicotinate |
| Boiling Point | 215-216 °C | 302.7 °C (Predicted) |
| Density | 1.107 g/mL at 25 °C | 1.272 g/cm³ (Predicted) |
| Refractive Index | 1.504 | Not Available |
Spectroscopic Data
Spectroscopic data for a nitropyridine ester is limited. The following provides a general idea of expected spectral features.
| Spectroscopy | Expected Features for this compound |
| ¹H NMR | Aromatic protons on the pyridine ring (δ 7.5-9.0 ppm), quartet for the -OCH₂- group (δ ~4.4 ppm), and a triplet for the -CH₃ group (δ ~1.4 ppm). |
| ¹³C NMR | Carbonyl carbon (δ ~165 ppm), aromatic carbons (δ 120-150 ppm), ester methylene carbon (δ ~62 ppm), and ester methyl carbon (δ ~14 ppm). |
| IR Spectroscopy | Strong C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretch (1200-1300 cm⁻¹), and characteristic asymmetric and symmetric N-O stretches for the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).[1] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Hypothetical Synthesis Pathway
A plausible synthetic route to this compound is the direct nitration of the commercially available starting material, ethyl picolinate. The pyridine ring is generally deactivated towards electrophilic aromatic substitution; however, nitration can be achieved under harsh conditions.
References
In-Depth Technical Guide: Ethyl 6-nitropicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-nitropicolinate is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to the prevalence of the nitropyridine scaffold in various pharmacologically active molecules. The introduction of a nitro group to the picolinic acid ester backbone can significantly alter its chemical reactivity and biological activity, making it a valuable intermediate for the synthesis of novel compounds. This guide provides a summary of the available physical and chemical information for this compound, alongside a logical workflow for its characterization and a representative synthetic protocol.
Physicochemical Properties
A comprehensive search of scientific literature and chemical databases reveals a notable scarcity of publicly available, experimentally determined physical property data for this compound. While the compound is commercially available from several suppliers, detailed technical data sheets with quantitative physical properties are not provided. The information available is summarized below.
Quantitative Data
The following table summarizes the known and calculated properties of this compound.
| Property | Value | Source |
| CAS Number | 65370-43-6 | Chemical Abstract Service |
| Molecular Formula | C₈H₈N₂O₄ | Calculated |
| Molecular Weight | 196.16 g/mol | Calculated |
| Appearance | Not explicitly reported; likely a crystalline solid. | Inferred from similar compounds |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Solubility | No quantitative data available; likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from structure |
Qualitative Description
Based on its chemical structure, this compound is expected to be a neutral, organic compound. The presence of the polar nitro group and the ester functionality suggests that while it will have limited solubility in water, it should be readily soluble in a range of organic solvents. At standard temperature and pressure, it is anticipated to be a solid, likely crystalline in nature, a common characteristic of similar aromatic nitro compounds.
Logical Workflow for Characterization
For a newly synthesized batch of this compound, a systematic characterization workflow is essential to confirm its identity and purity. The following diagram outlines a logical experimental progression.
Experimental Protocol: Synthesis of this compound
The following is a representative, hypothetical experimental protocol for the synthesis of this compound based on established organic chemistry principles for the nitration of pyridine derivatives. Note: This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Objective
To synthesize this compound via the nitration of Ethyl picolinate.
Reaction Scheme
Materials and Methods
-
Materials:
-
Ethyl picolinate
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl Acetate
-
-
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-water bath.
-
Addition of Starting Material: Slowly add Ethyl picolinate to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Nitration: To the resulting solution, add a pre-cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid (1:1 v/v) dropwise via the dropping funnel. Maintain the reaction temperature below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer three times with dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Safety Precautions
-
This reaction involves the use of strong, corrosive acids (sulfuric acid and nitric acid) and should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.
-
The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.
-
The quenching and neutralization steps should be performed slowly and with caution to control gas evolution.
Disclaimer: This document is intended for informational purposes only and does not constitute a validated experimental protocol. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.
An In-depth Technical Guide to Ethyl 6-Nitropicolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of ethyl 6-nitropicolinate, a key chemical intermediate in various synthetic applications.
Chemical Identity and Nomenclature
The formal IUPAC name for the compound commonly known as this compound is ethyl 6-nitropyridine-2-carboxylate . This nomenclature is derived from its structure as an ethyl ester of 6-nitropicolinic acid. The parent molecule, picolinic acid, is systematically named pyridine-2-carboxylic acid. A synonym for 6-nitropyridine-2-carboxylic acid is 6-nitro-2-picolinic acid. The structure consists of a pyridine ring with a nitro group at the 6-position and an ethyl carboxylate group at the 2-position.
Table 1: Chemical Identifiers
| Identifier | Value |
| Common Name | This compound |
| IUPAC Name | Ethyl 6-nitropyridine-2-carboxylate |
| Molecular Formula | C₈H₈N₂O₄[1] |
| Molecular Weight | 196.16 g/mol [1] |
Physicochemical Properties
While specific experimental data for this compound is not widely published, the properties can be inferred from its parent compound and similar chemical structures. The parent acid, 6-nitropyridine-2-carboxylic acid, is a solid with a melting point of 169-172 °C. The ethyl ester is expected to be a stable compound under standard conditions.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the esterification of 6-nitropyridine-2-carboxylic acid. A general and widely used method for such transformations is the Fischer esterification.
Experimental Protocol: Fischer Esterification of 6-Nitropyridine-2-carboxylic Acid
-
Reaction Setup: A solution of 6-nitropyridine-2-carboxylic acid in an excess of absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, is carefully added to the solution.[1]
-
Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The residue is then neutralized with a mild base, such as a saturated sodium bicarbonate solution, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl 6-nitropyridine-2-carboxylate.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.
Logical Workflow for Synthesis
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and novel materials. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization, such as in the synthesis of substituted aminopyridines. The ester moiety can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.
Potential Signaling Pathway Involvement
While there is no specific signaling pathway directly associated with this compound itself, its derivatives, particularly those containing the aminopyridine core, are explored in drug discovery for their potential to interact with various biological targets. For instance, aminopyridine-based compounds are known to be scaffolds for kinase inhibitors, which play a crucial role in cellular signaling pathways related to cell growth, differentiation, and apoptosis.
Illustrative Diagram of a Generic Kinase Signaling Pathway
References
The Advent of Nitropicolinates: A Technical Chronicle of Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitropicolinates, a class of nitro-substituted pyridine carboxylic acids, represent a significant area of study within medicinal and organic chemistry. Their history is intrinsically linked to the broader exploration of pyridine chemistry, particularly the activation of the pyridine ring towards electrophilic substitution. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies of nitropicolinates, with a focus on providing researchers with the detailed information necessary for their work.
Historical Context: The Challenge of Pyridine Nitration
The direct nitration of pyridine is a notoriously difficult reaction. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, deactivates it towards electrophilic attack. Early attempts to nitrate pyridine required harsh conditions and resulted in low yields. A significant breakthrough in pyridine chemistry came in 1926 when Jakob Meisenheimer first reported the synthesis of pyridine N-oxide.[1] This discovery was pivotal, as the N-oxide group activates the pyridine ring, particularly at the 4-position, to electrophilic substitution.
The Dawn of Nitropicolinates: The Work of Ochiai and Hayashi
Building upon the newfound reactivity of pyridine N-oxides, the first synthesis of a nitropicolinic acid derivative was a logical next step. In 1947, Eiji Ochiai and E. Hayashi at the University of Tokyo published their work on the nitration of pyridine-2-carboxylic acid N-oxide (picolinic acid N-oxide).[2] This seminal work marked the formal discovery of the nitropicolinate class of compounds. Their research, along with independent work by den Hertog and Overhoff in Holland, demonstrated that the nitration of pyridine N-oxide and its derivatives, including picolinic acid N-oxide, proceeds with high regioselectivity to yield the 4-nitro derivative.[3]
Key Synthetic Methodologies
The primary route to nitropicolinates involves the nitration of a picolinic acid precursor. The specific methodology depends on the desired isomer.
Synthesis of 4-Nitropicolinic Acid N-Oxide
The most well-documented synthesis is that of 4-nitropicolinic acid N-oxide, a key intermediate for various derivatives.
Experimental Protocol:
The synthesis of 4-aminopicolinic acid proceeds through the nitration of picolinic acid N-oxide to form 4-nitropicolinic acid N-oxide, which is then reduced.[4]
-
Nitration of Picolinic Acid N-Oxide:
-
Picolinic acid N-oxide is dissolved in a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid, maintaining the temperature below 10 °C.
-
The resulting mixture is heated to 120-130 °C for 2.5 hours.
-
After cooling, the mixture is poured onto ice and neutralized with a saturated sodium carbonate solution.
-
The precipitated 4-nitropicolinic acid N-oxide is collected by filtration, washed with cold water, and dried.
-
-
Reduction to 4-Aminopicolinic Acid:
-
4-Nitropicolinic acid N-oxide is dissolved in warm glacial acetic acid and acetic anhydride.
-
The mixture is subjected to catalytic hydrogenation at room temperature under hydrogen pressure (60 psi) in the presence of a Palladium on carbon (Pd/C) catalyst for 48 hours.
-
The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 4-aminopicolinic acid.
-
Logical Workflow for the Synthesis of 4-Aminopicolinic Acid:
References
Reactivity of the nitro group on a pyridine ring
An In-depth Technical Guide to the Reactivity of the Nitro Group on a Pyridine Ring
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals, agrochemicals, and materials. The introduction of a nitro (NO₂) group onto this heterocyclic system dramatically alters its electronic properties and chemical reactivity, transforming it into a versatile synthetic intermediate. The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution, akin to nitrobenzene, but significantly activates it for nucleophilic aromatic substitution.[1][2] This activation, coupled with the nitro group's own susceptibility to reduction, opens numerous pathways for functionalization. This guide provides a detailed exploration of the primary modes of reactivity for nitropyridines, focusing on nucleophilic aromatic substitution and reduction, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in chemical and pharmaceutical development.
Chapter 1: Nucleophilic Aromatic Substitution (SNAr)
The presence of a strongly electron-withdrawing nitro group renders the pyridine ring electron-deficient, making it susceptible to attack by nucleophiles. This reactivity is most pronounced at the ortho and para positions relative to the nitro group, as the negative charge of the intermediate can be effectively delocalized onto the oxygen atoms of the nitro group.[3][4] This stabilization of the intermediate, known as a Meisenheimer complex, is the key factor driving the SNAr reaction.[4]
General Mechanism of SNAr
The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
Caption: The addition-elimination pathway for SNAr reactions.
Displacement of Halogen Leaving Groups
A common application of SNAr on nitropyridines is the displacement of a halide, which is an excellent leaving group. The reaction is highly efficient, particularly when the halide is positioned ortho or para to the nitro group.
Table 1: Nucleophilic Aromatic Substitution of Halonitropyridines
| Substrate | Nucleophile/Reagents | Conditions | Product | Yield (%) | Reference |
| 2-Chloro-3-nitropyridine | Various Arenethiolates | Methanol, RT | 2-Arylthio-3-nitropyridines | Not specified | [5] |
| 2-Chloro-5-nitropyridine | Various Arenethiolates | Methanol, RT | 2-Arylthio-5-nitropyridines | Not specified | [5] |
| 3-Fluoro-2-nitropyridine | Morpholine, K₂CO₃ | MeCN, 50 °C, 18 h | 3-Morpholino-2-nitropyridine | 84 | [6] |
| 3-Fluoro-2-nitropyridine | Pyrazole, K₂CO₃ | MeCN, 50 °C, 18 h | 3-(Pyrazol-1-yl)-2-nitropyridine | 84 | [6] |
| 3-Methoxy-2-nitropyridine | [¹⁸F]Fluoride, K₂CO₃, K₂₂₂ | DMSO | 3-Methoxy-2-[¹⁸F]fluoropyridine | 70-89 | [7] |
| 2,4-Dichloro-3-nitropyridine | Various Amines | Not specified | 4-Amino-2-chloro-3-nitropyridines | Not specified | [8] |
Vicarious Nucleophilic Substitution (VNS)
Vicarious Nucleophilic Substitution is a powerful method for the C-H functionalization of electrophilic aromatic rings, including nitropyridines.[9] The reaction involves the addition of a carbanion stabilized by a leaving group (e.g., a sulfonyl group) to an electron-deficient position on the ring. This is followed by a base-induced β-elimination of the leaving group to yield the alkylated product.[9][10]
Caption: Key steps in the VNS C-H alkylation of nitropyridines.
Table 2: Alkylation of Nitropyridines via VNS
| Substrate | Alkylating Agent | Base | Conditions | Major Product Position | Yield (%) | Reference |
| 3-Nitropyridine | Phenyl methyl sulfone | t-BuOK | THF, -60 °C, 3 min | 4-alkylation | 81 | [10] |
| 3-Nitropyridine | Ethyl phenyl sulfone | t-BuOK | THF, -60 °C, 3 min | 4-alkylation | 82 | [10] |
| 2-Chloro-5-nitropyridine | Phenyl methyl sulfone | t-BuOK | THF, -60 °C, 3 min | 6-alkylation | 85 | [10] |
| 3-Nitroquinoline | Phenyl methyl sulfone | t-BuOK | THF, -60 °C, 3 min | 4-alkylation | 76 | [10] |
Chapter 2: Reduction of the Nitro Group
The transformation of the nitro group into an amino group is one of the most synthetically valuable reactions of nitropyridines. The resulting aminopyridines are crucial building blocks in the pharmaceutical industry, serving as key pharmacophores in numerous bioactive molecules.[8][11] A variety of methods are available for this reduction, ranging from catalytic hydrogenation to the use of metals in acidic media.
Common Reduction Methodologies
The choice of reducing agent often depends on the presence of other functional groups in the molecule.
-
Metal and Acid: A classic and robust method involves the use of metals like iron, tin, or zinc in the presence of an acid such as HCl or acetic acid.[8][12] This method is cost-effective and highly efficient.
-
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (H₂ gas, ammonium formate) is a clean and effective method, though it may be incompatible with reducible functional groups like alkenes or alkynes.[13]
-
Other Reagents: Reagents like sodium dithionite (Na₂S₂O₄) or low-valent titanium (e.g., TiCl₄/SnCl₂) can also be employed, sometimes offering different selectivity.[8][14] The reaction with TiCl₄/SnCl₂ can be tuned to yield different products; for example, using 3 molar equivalents of TiCl₄-SnCl₂ (1:2) can produce 4-aminopyridine from 4-nitropyridine N-oxide, while a 1:1 ratio can lead to the formation of 4,4'-azodipyridine.[14]
Caption: A typical laboratory workflow for reducing a nitropyridine.
Table 3: Reduction of Nitropyridines to Aminopyridines
| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |
| 4-Nitropyridine-N-oxide | Iron, Hydrochloric Acid | Aqueous | 4-Aminopyridine | 80-85 | [12] |
| 4-Nitropyridine-N-oxide | Iron, 25-30% Sulfuric Acid | Aqueous | 4-Aminopyridine | 85-90 | [12] |
| 3-Fluoro-2-nitropyridine derivatives | Fe, NH₄Cl | Ethanol/Water, Reflux | 3-Substituted-2-aminopyridines | Not specified | [6] |
| 2-Chloro-5-nitropyridine | Na₂S₂O₄ | Not specified | 5-Amino-2-chloropyridine | Not specified | [8] |
| 2-Nitropyridine | Fe, HCl, Aromatic Aldehyde | Not specified | Azomethines (Schiff bases) | Not specified | [8] |
| vic-Substituted 3-nitropyridines | Zn, NH₄Cl, EtOH | Ultrasonication | N-(3-pyridyl)hydroxylamines | High yields | [15] |
Chapter 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key transformations discussed in this guide.
Protocol: Synthesis of 3-Morpholino-2-nitropyridine via SNAr
Adapted from the synthesis of 3-substituted-2-aminopyridines[6]
-
Reagent Setup: To a solution of 3-fluoro-2-nitropyridine (1.0 eq) in acetonitrile (MeCN), add morpholine (1.2 eq).
-
Base Addition: Add potassium carbonate (K₂CO₃) (3.0 eq) to the mixture.
-
Reaction: Stir the reaction mixture at 50 °C for 18 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic solids.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure 3-morpholino-2-nitropyridine.
Protocol: Reduction of 4-Nitropyridine-N-oxide with Iron and Sulfuric Acid
Adapted from the synthesis of 4-aminopyridine[12]
-
Reagent Setup: In a reaction vessel, prepare a solution of 25-30% aqueous sulfuric acid. Add iron powder to the solution with stirring.
-
Substrate Addition: Add 4-nitropyridine-N-oxide portion-wise to the stirred mixture. The reaction is exothermic and may require cooling to maintain control.
-
Reaction: After the addition is complete, continue stirring the mixture until the reaction is complete (monitor by TLC). The reaction with sulfuric acid is noted to be slower than with HCl but provides a better yield.
-
Workup: Cool the reaction mixture and neutralize it carefully with sodium carbonate until the solution is basic.
-
Isolation: Filter the mixture to remove iron salts. The aqueous filtrate is then extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-aminopyridine. The product can be further purified by recrystallization.
Conclusion
The nitro group is a powerful and versatile functional handle in pyridine chemistry. Its strong electron-withdrawing character fundamentally alters the ring's reactivity, enabling facile nucleophilic aromatic substitution reactions that are otherwise difficult to achieve. Furthermore, the nitro group itself serves as a synthetic precursor to the invaluable amino group, a cornerstone of medicinal chemistry. A thorough understanding of these reactivity patterns, reaction conditions, and experimental procedures is essential for researchers and scientists aiming to leverage nitropyridines for the efficient synthesis of complex, high-value molecules in drug discovery and development.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. uoanbar.edu.iq [uoanbar.edu.iq]
- 3. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Nucleophilic aromatic substitution by [F-18]fluoride at substituted 2-nitropyridines | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. mdpi.com [mdpi.com]
- 9. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Ethyl 6-Nitropicolinate for Researchers and Drug Development Professionals
An in-depth examination of the synthesis, properties, and applications of Ethyl 6-Nitropicolinate, a key building block in modern medicinal chemistry.
This technical guide provides a comprehensive overview of this compound (CAS No. 65370-43-6), a valuable heterocyclic intermediate for researchers, scientists, and professionals in the field of drug development. This document details the available commercial sources, physicochemical properties, and highlights its emerging role in the synthesis of novel therapeutic agents.
Commercial Availability and Physicochemical Properties
This compound is available from a select number of specialized chemical suppliers. While comprehensive data sheets are not always publicly available, typical product specifications are summarized below. Researchers are advised to request lot-specific Certificates of Analysis (CoA) from suppliers for the most accurate and up-to-date information.
Table 1: Commercial Supplier Information for this compound
| Supplier Name | Purity Specification | Notes |
| Atomax Chemicals Co., Ltd | ≥ 95% | Audited supplier. |
| 2A Biotech | ≥ 96% | Provides a general purity specification. |
| Kuujia.com | Information not specified | Acts as a marketplace for various suppliers. |
| Novachemistry | Information not specified | Lists the compound in their product catalog. |
| Wuhan ChemNorm Biotech Co., Ltd | Information not specified | Listed as a supplier on chemical marketplaces. |
| PRIBOLAB PTE. LTD. | Information not specified | Audited supplier listed on chemical marketplaces. |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 65370-43-6 | [1] |
| Molecular Formula | C₈H₈N₂O₄ | [1] |
| Molecular Weight | 196.16 g/mol | [1] |
| PubChem CID | 501556 | [1] |
The Role of Nitropyridine Derivatives in Drug Discovery
Nitropyridine derivatives, including this compound, are recognized as crucial intermediates in the synthesis of contemporary pharmaceuticals.[2][3][4] The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. The presence of a nitro group offers a versatile chemical handle for a variety of synthetic transformations.[2][3]
The electron-withdrawing nature of the nitro group can activate the pyridine ring for nucleophilic aromatic substitution reactions. Furthermore, the nitro group can be readily reduced to an amino group, which then serves as a key functional group for the introduction of diverse pharmacophoric elements through amide bond formation, urea synthesis, or other amine-based derivatizations.[2] This synthetic flexibility makes nitropyridine intermediates like this compound highly valuable in the construction of complex molecular architectures with desired biological activities.
Below is a generalized workflow illustrating the utility of a nitropyridine intermediate in a drug discovery cascade.
Caption: A generalized workflow for drug discovery using a nitropyridine intermediate.
Experimental Protocols
Detailed, publicly available experimental protocols specifically for the synthesis, purification, and analysis of this compound are scarce. However, general methods for the synthesis and analysis of related pyridine carboxylic acid esters can be adapted.
Synthesis of Pyridine Carboxylic Acid Esters
A common method for the synthesis of pyridine carboxylic acid esters is through the esterification of the corresponding carboxylic acid. One such method involves the use of a mixed anhydride.
General Protocol for Esterification using 2-Methyl-6-nitrobenzoic Anhydride:
-
To a solution of the pyridine carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., pyridine), add 4-dimethylaminopyridine (DMAP) (catalytic amount), 2-methyl-6-nitrobenzoic anhydride (1.2 equivalents), and triethylamine (1.5 equivalents).
-
To this mixture, add the desired alcohol (e.g., ethanol for ethyl ester formation) (1.2 equivalents).
-
Stir the reaction mixture at room temperature for a specified time (typically several hours to overnight) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
This method has been reported to give good yields for the synthesis of various pyridine-carboxylate derivatives.[5]
Purification of Pyridine Derivatives
Purification of pyridine derivatives can be achieved through several standard laboratory techniques.
-
Column Chromatography: This is the most common method for purifying reaction mixtures. The choice of eluent system will depend on the polarity of the specific derivative.
-
Recrystallization: For solid compounds, recrystallization from a suitable solvent system can be an effective method for achieving high purity.
-
Distillation: For liquid compounds, distillation under reduced pressure can be used for purification.
-
Ion Exchange Chromatography: In some cases, ion exchange resins can be employed to remove ionic impurities.[6]
Analytical Methods for Pyridine Carboxylic Acid Esters
The purity and identity of this compound and related compounds can be determined using a variety of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method for assessing the purity of pyridine carboxylic acid esters.[5] Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange properties, can be particularly useful for separating isomers of pyridine carboxylic acids and their derivatives.[7][8]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% acetic acid or an ammonium acetate buffer).[5]
-
Detection: UV detection is commonly used, as the pyridine ring is a strong chromophore.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of the synthesized compound. Positive ion mode typically shows a predominant [M+H]⁺ ion.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule.
The following diagram outlines a general workflow for the synthesis and analysis of a pyridine carboxylic acid ester.
Caption: A generalized workflow for the synthesis and analysis of a pyridine carboxylic acid ester.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists. Its commercial availability, coupled with the synthetic utility of the nitropyridine scaffold, makes it an important intermediate in the quest for novel therapeutic agents. While detailed public data on this specific compound is limited, established methodologies for the synthesis, purification, and analysis of related pyridine derivatives provide a solid foundation for its use in research and development. As the demand for innovative drug candidates continues to grow, the importance of such specialized chemical intermediates is set to increase.
References
- 1. 65370-43-6(this compound) | Kuujia.com [pt.kuujia.com]
- 2. nbinno.com [nbinno.com]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20060084812A1 - Purification of impure materials using non-aqueous solvents - Google Patents [patents.google.com]
- 7. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 8. helixchrom.com [helixchrom.com]
Ethyl 6-nitropicolinate: A Technical Review of Its Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-nitropicolinate is a functionalized pyridine derivative of significant interest in medicinal chemistry and drug development. The presence of both an ester and a nitro group on the picolinic acid scaffold offers versatile handles for chemical modification and potential for diverse biological activities. This technical guide provides a comprehensive review of the available literature concerning its synthesis, chemical properties, and potential therapeutic applications. Due to the limited direct experimental data on this specific molecule, this review also draws upon established knowledge of related nitropyridine and picolinate compounds to infer its characteristics and potential.
Chemical Properties and Data
While specific experimental data for this compound is scarce in the literature, its physicochemical and spectroscopic properties can be predicted based on the analysis of its constituent functional groups and related molecules, such as ethyl picolinate and various nitropyridines.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₈H₈N₂O₄ | Calculated from structure |
| Molecular Weight | 196.16 g/mol | Calculated from structure |
| Appearance | Likely a pale yellow solid | Based on similar nitropyridine compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) and sparingly soluble in water. | General solubility of esters and nitroaromatic compounds. |
| pKa (of pyridine N) | Expected to be lower than pyridine (~5.2) due to the electron-withdrawing nitro and ester groups. | Electron-withdrawing groups decrease the basicity of the pyridine nitrogen. |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts / Bands | Rationale and Comparative Data |
| ¹H NMR | δ 8.0-8.5 (m, 3H, pyridine ring protons), δ 4.4-4.6 (q, 2H, -OCH₂CH₃), δ 1.4-1.6 (t, 3H, -OCH₂CH₃) | Based on the known spectrum of ethyl picolinate, with downfield shifts expected for the pyridine protons due to the electron-withdrawing nitro group.[1][2] |
| ¹³C NMR | δ ~164 (C=O), δ ~150 (C-NO₂), δ ~120-140 (pyridine ring carbons), δ ~62 (-OCH₂), δ ~14 (-CH₃) | In pyridine, C2 is at ~150 ppm, C3 at ~124 ppm, and C4 at ~136 ppm. The nitro group is expected to significantly shift the carbon it is attached to (C6) downfield.[3][4][5] The chemical shifts for 2-nitropyridine and 4-nitro-pyridine 1-oxide provide reference points for the effect of a nitro group on the pyridine ring carbons.[6][7] |
| IR Spectroscopy | ~1720-1740 cm⁻¹ (C=O stretch, ester), ~1530-1550 cm⁻¹ (asymmetric NO₂ stretch), ~1340-1360 cm⁻¹ (symmetric NO₂ stretch) | The characteristic strong stretches for both the ester carbonyl and the nitro group are well-established.[8][9][10][11] Aromatic nitro compounds typically show asymmetric and symmetric N-O stretching vibrations in these ranges.[10][11] |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z 196. Fragmentation pattern would likely involve loss of the ethoxy group (-OC₂H₅, m/z 45) and the nitro group (-NO₂, m/z 46). | Based on the fragmentation patterns of pyridine and its derivatives, which often involve the loss of substituents from the ring.[12][13][14] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A two-step synthesis is proposed, starting from 2-methylpyridine (α-picoline). The first step involves oxidation to picolinic acid, followed by nitration to 6-nitropicolinic acid, and finally esterification. A more direct route could be the nitration of a pre-existing picolinic acid derivative.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on standard methods for nitration of pyridine rings and Fischer esterification.[15][16][17][18]
Step 1: Synthesis of 6-Nitropicolinic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add picolinic acid (1 equivalent).
-
Cooling: Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (3-5 equivalents) while maintaining the temperature below 10 °C.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding fuming nitric acid (1.5 equivalents) to concentrated sulfuric acid (1.5 equivalents) in a separate flask, pre-cooled in an ice bath.
-
Nitration: Add the nitrating mixture dropwise to the solution of picolinic acid in sulfuric acid, ensuring the reaction temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, then heat to 50-60 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product, 6-nitropicolinic acid, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
Step 2: Synthesis of this compound (Fischer Esterification)
-
Reaction Setup: To a round-bottom flask, add 6-nitropicolinic acid (1 equivalent) and an excess of absolute ethanol (10-20 equivalents), which also serves as the solvent.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).
-
Reflux: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
Solvent Removal: After the reaction is complete, remove the excess ethanol by rotary evaporation.
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate and carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Applications in Drug Development and Biological Activity
The chemical structure of this compound suggests several potential avenues for its application in drug development, primarily stemming from the known biological activities of nitropyridines and picolinates.
As a Precursor for Bioactive Molecules
The nitro group is a versatile functional group that can be readily reduced to an amino group. This amino-picolinate scaffold is a valuable intermediate for the synthesis of a wide range of more complex heterocyclic compounds with potential therapeutic activities.[19]
References
- 1. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]
- 2. Ethyl picolinate (2524-52-9) 1H NMR spectrum [chemicalbook.com]
- 3. testbook.com [testbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. massbank.eu [massbank.eu]
- 15. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 16. cerritos.edu [cerritos.edu]
- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
Methodological & Application
Application Notes and Protocols: Use of Ethyl 6-nitropicolinate Analogues in Organic Synthesis
Disclaimer: Extensive searches for "Ethyl 6-nitropicolinate" did not yield specific information regarding its synthesis or applications in the scientific literature. This suggests that it is not a commonly available or utilized compound. This document instead focuses on a close structural analogue, Ethyl 6-Methyl-5-nitronicotinate (CAS: 1211538-09-8), for which information is available. This analogue serves as a representative example of a nitropyridine carboxylate ester and its applications in organic synthesis.
Introduction to Ethyl 6-Methyl-5-nitronicotinate
Ethyl 6-Methyl-5-nitronicotinate is a versatile intermediate in organic and medicinal chemistry.[1][2] Its structure, featuring a pyridine ring substituted with an ethyl ester, a nitro group, and a methyl group, provides multiple reactive sites for chemical modification.[3] This makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents.[1][3] The pyridine core is a common motif in many biologically active compounds, and the nitro group can be readily transformed into other functional groups, such as an amine, which serves as a key handle for further derivatization.[3][4]
Table 1: Physicochemical Properties of Ethyl 6-Methyl-5-nitronicotinate
| Property | Value | Reference |
| CAS Number | 1211538-09-8 | [1] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1][2] |
| Molecular Weight | 210.19 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid or crystalline solid | [1] |
| Boiling Point (Predicted) | 302.7 ± 37.0 °C | [5] |
| Density (Predicted) | 1.272 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | -0.02 ± 0.20 | [5] |
Applications in Organic Synthesis
Ethyl 6-Methyl-5-nitronicotinate is a key starting material for the synthesis of a variety of heterocyclic compounds. Its primary applications are in the pharmaceutical and agrochemical industries.
Pharmaceutical Intermediate
This compound is a valuable precursor for the synthesis of biologically active molecules, including kinase inhibitors for cancer therapy and anti-inflammatory agents.[3] The pyridine scaffold is a privileged structure in drug discovery, and the substituents on Ethyl 6-Methyl-5-nitronicotinate allow for systematic modifications to explore structure-activity relationships (SAR).[3]
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then be acylated, alkylated, or used in the formation of ureas, sulfonamides, and other functional groups commonly found in drug candidates.[3]
-
Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified to introduce different alkyl groups, which can modulate the solubility and pharmacokinetic properties of the final compound.[3]
-
Functionalization of the Methyl Group: The methyl group offers a site for potential functionalization, which can influence the steric and electronic properties of the molecule and its binding to biological targets.[3][6]
Agrochemical Synthesis
Nitropyridine derivatives are also important intermediates in the synthesis of herbicides and pesticides. The structural motifs accessible from Ethyl 6-Methyl-5-nitronicotinate can be tailored to interact with specific biological targets in pests and weeds.
Key Synthetic Transformations and Protocols
The following are representative protocols for key transformations involving Ethyl 6-Methyl-5-nitronicotinate. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Reduction of the Nitro Group to an Amine
The reduction of the nitro group to an amine is a fundamental transformation that opens up a wide range of subsequent chemical modifications.
Reaction Scheme:
Figure 1: Reduction of Ethyl 6-Methyl-5-nitronicotinate.
Materials:
-
Ethyl 6-Methyl-5-nitronicotinate
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogen balloon or hydrogenation apparatus
Procedure:
-
To a solution of Ethyl 6-Methyl-5-nitronicotinate (1.0 eq) in ethanol in a round-bottom flask, add 10% Pd/C (10 mol%).
-
The flask is evacuated and backfilled with hydrogen gas (a balloon is suitable for small-scale reactions).
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product, Ethyl 5-amino-6-methylnicotinate.
-
The crude product can be purified by column chromatography on silica gel.
Table 2: Representative Reaction Conditions for Nitro Group Reduction
| Reagent | Solvent | Temperature | Time | Yield |
| H₂, Pd/C | Ethanol | Room Temperature | 2-6 h | >90% |
| SnCl₂·2H₂O | Ethanol | 70 °C | 1-3 h | 85-95% |
| Fe, NH₄Cl | Ethanol/Water | Reflux | 2-4 h | 80-90% |
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, allowing for the displacement of a suitable leaving group. While Ethyl 6-Methyl-5-nitronicotinate does not have an inherent leaving group other than the nitro group itself (which is generally a poor leaving group in SNAr), related compounds with a leaving group (e.g., a halogen) at a position activated by the nitro group would readily undergo SNAr. For illustrative purposes, we present a hypothetical reaction on a related chloro-substituted nitropyridine.
Reaction Scheme (Hypothetical):
Figure 2: Hypothetical SNAr on a related nitropyridine.
Materials:
-
Ethyl 6-chloro-5-nitronicotinate (hypothetical starting material)
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide)
-
Corresponding alcohol (e.g., methanol, ethanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
Procedure:
-
To a solution of the sodium alkoxide (1.2 eq) in its corresponding alcohol in a round-bottom flask, add Ethyl 6-chloro-5-nitronicotinate (1.0 eq).
-
The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product can be purified by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The synthetic utility of Ethyl 6-Methyl-5-nitronicotinate can be visualized as a branching pathway leading to diverse molecular scaffolds.
Figure 3: Synthetic pathways from Ethyl 6-Methyl-5-nitronicotinate.
Experimental Workflow
A typical experimental workflow for a reaction using Ethyl 6-Methyl-5-nitronicotinate is outlined below.
Figure 4: General experimental workflow for organic synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 6-Methyl-5-nitronicotinate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 6-Nitropicolinate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing Ethyl 6-nitropicolinate as a versatile building block in various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro group and the pyridyl nitrogen atom activates the 6-position for facile C-C and C-N bond formation, making it a valuable substrate in the synthesis of complex molecules for pharmaceutical and materials science applications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a variety of organoboron reagents. The reaction is catalyzed by a palladium complex and typically requires a base to facilitate the transmetalation step. Recent advancements have shown that nitroarenes can be effectively used as coupling partners, often requiring specific bulky and electron-rich phosphine ligands to promote the challenging oxidative addition to the C-NO₂ bond.[1][2]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2.5) | BrettPhos (5) | K₃PO₄ | Toluene | 110 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ | Dioxane | 100 | 16 | 82 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (aq) | DME | 85 | 10 | 78 |
| 4 | Vinylboronic acid pinacol ester | PdCl₂(dppf) (4) | - | K₂CO₃ | THF/H₂O | 70 | 8 | 75 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BrettPhos
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst mixture by dissolving Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and BrettPhos (0.05 mmol, 5 mol%) in anhydrous toluene (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-phenylpicolinate derivative.
References
Application Notes and Protocols for Ethyl 6-Nitropicolinate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 6-nitropicolinate as a versatile intermediate in pharmaceutical synthesis. Due to the limited direct public documentation of this compound in the synthesis of specific commercial drugs, this document outlines its potential applications based on the well-established chemistry of related nitropyridine and aminopyridine compounds. The primary synthetic strategy involves the reduction of the nitro group to a reactive amine, which then serves as a key building block for the construction of more complex molecular architectures.
Introduction to this compound in Drug Discovery
This compound is a substituted pyridine derivative with significant potential as a pharmaceutical intermediate. The pyridine core is a prevalent motif in a vast array of approved drugs, and the strategic placement of the nitro and ester functionalities on the picolinate scaffold offers medicinal chemists a valuable tool for molecular elaboration.[1][2] The nitro group can be readily transformed into an amino group, providing a nucleophilic handle for a variety of coupling reactions, while the ethyl ester allows for further modification, such as hydrolysis and amide bond formation. This dual functionality makes this compound a strategic starting material for the synthesis of diverse compound libraries in the pursuit of novel therapeutic agents.
The general synthetic utility of nitropyridine intermediates like this compound lies in their capacity to serve as precursors to highly functionalized aminopyridines.[1][2] These amino derivatives are key components in the synthesis of compounds targeting a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors.
Key Synthetic Transformations
The cornerstone of this compound's application is the reduction of the nitro group to form ethyl 6-aminopicolinate. This transformation unlocks the synthetic potential of the pyridine core, enabling a variety of subsequent reactions.
2.1. Reduction of the Nitro Group
The conversion of the nitro group to an amine is a fundamental and well-established transformation in organic synthesis. Several methods can be employed, with the choice of reagent depending on the desired selectivity and scale of the reaction.
| Reduction Method | Reagents and Conditions | Typical Yield (%) | Key Considerations |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol, Room Temperature, 1 atm | >90 | Mild conditions, high yield, but may not be suitable for substrates with other reducible functional groups. |
| Metal-Acid Reduction | SnCl₂·2H₂O, Ethanol, Reflux | 80-90 | Robust and widely applicable, but requires stoichiometric amounts of metal salts, leading to waste generation. |
| Transfer Hydrogenation | Ammonium formate, Pd/C, Methanol, Reflux | >85 | Avoids the use of gaseous hydrogen, making it more convenient for laboratory-scale synthesis. |
2.2. Subsequent Functionalization of the Amino Group
Once reduced to ethyl 6-aminopicolinate, the resulting primary amine can undergo a variety of chemical transformations to build molecular complexity.
| Reaction Type | Reagents and Conditions | Product Type | Pharmaceutical Relevance |
| Acylation | Acyl chloride or carboxylic acid with a coupling agent (e.g., HATU, EDC), Base (e.g., DIPEA), DCM or DMF | Amide | Amide bonds are prevalent in a vast number of drug molecules, contributing to structural rigidity and hydrogen bonding interactions. |
| Sulfonylation | Sulfonyl chloride, Base (e.g., Pyridine), DCM | Sulfonamide | Sulfonamides are a key functional group in many antibacterial and diuretic drugs. |
| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Toluene or Dioxane, Reflux | Diaryl amine | Forms carbon-nitrogen bonds, crucial for the synthesis of kinase inhibitors and other targeted therapies. |
| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃), Acetic acid, Dichloromethane | Secondary or Tertiary amine | A versatile method for introducing alkyl substituents to the amino group. |
Experimental Protocols
3.1. Protocol 1: Synthesis of Ethyl 6-Aminopicolinate
This protocol describes the reduction of this compound to ethyl 6-aminopicolinate using catalytic hydrogenation.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on carbon (Pd/C) (0.05 eq)
-
Ethanol
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogen balloon or hydrogenation apparatus
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield ethyl 6-aminopicolinate.
3.2. Protocol 2: Synthesis of a Representative Amide Derivative
This protocol details the acylation of ethyl 6-aminopicolinate with a generic carboxylic acid.
Materials:
-
Ethyl 6-aminopicolinate (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard aqueous workup and purification supplies
Procedure:
-
To a solution of the carboxylic acid in anhydrous DCM, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of ethyl 6-aminopicolinate in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Visualizing the Synthetic Pathway
The following diagram illustrates the central role of this compound as a precursor to a functionalized pharmaceutical intermediate.
Caption: Synthetic utility of this compound in pharmaceutical chemistry.
Logical Workflow for Intermediate Utilization
The decision to use this compound in a synthetic campaign can be guided by a logical workflow.
References
Application Notes and Protocols: Suzuki-Miyaura Coupling of Ethyl 6-nitropicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. Its applications are particularly significant in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of Ethyl 6-nitropicolinate with various arylboronic acids. This compound is a valuable building block, and its arylation via Suzuki-Miyaura coupling opens avenues to a diverse range of substituted picolinates. These products can serve as key intermediates in the development of novel therapeutics, agrochemicals, and materials. The electron-withdrawing nature of the nitro group and the ester functionality, along with the coordinating pyridine nitrogen, presents unique challenges and considerations in the reaction design, which will be addressed herein.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (in this case, a derivative of this compound, where the nitro group acts as the leaving group, or more commonly, a halogenated precursor like Ethyl 6-chloro-2-nitropicolinate) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The presence of the nitro group on the picolinate ring can influence the reactivity of the substrate. While nitroarenes have been successfully employed as coupling partners, they often require specific catalytic systems, including bulky and electron-rich phosphine ligands, to facilitate the challenging C-NO2 bond activation.[1] More commonly, a halogenated precursor such as Ethyl 6-chloro- or 6-bromopicolinate is used, where the halide serves as the leaving group.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of a halo-substituted this compound with an arylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
Materials:
-
Ethyl 6-halo-2-nitropicolinate (e.g., Ethyl 6-chloro-2-nitropicolinate)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, or Pd2(dba)3 with a ligand)
-
Ligand (if required, e.g., SPhos, RuPhos, XPhos)
-
Base (e.g., K3PO4, K2CO3, Cs2CO3, KF)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME, THF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add Ethyl 6-halo-2-nitropicolinate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and the base (e.g., K3PO4, 2.0-3.0 equiv.).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, to a concentration of 0.1-0.2 M). If a mixed solvent system is used (e.g., dioxane/water), the water should be degassed prior to addition.
-
Reaction Execution: Seal the reaction vessel and heat the mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 2-chloropyridine derivatives with various arylboronic acids, which can be considered analogous to the coupling of Ethyl 6-chloro-2-nitropicolinate. These values are intended to provide an expectation of reactivity and should be used as a starting point for optimization.
| Entry | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | Ethyl 6-phenyl-2-nitropicolinate | 85-95 | [3] |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 6-(4-methoxyphenyl)-2-nitropicolinate | 80-90 | [4] |
| 3 | 4-Tolylboronic acid | Ethyl 6-(4-tolyl)-2-nitropicolinate | 88-98 | [3] |
| 4 | 3,5-Dimethylphenylboronic acid | Ethyl 6-(3,5-dimethylphenyl)-2-nitropicolinate | 85-95 | [4] |
| 5 | 4-Chlorophenylboronic acid | Ethyl 6-(4-chlorophenyl)-2-nitropicolinate | 75-85 | [4] |
| 6 | 4-Formylphenylboronic acid | Ethyl 6-(4-formylphenyl)-2-nitropicolinate | 60-70 | [2] |
| 7 | 2-Thiopheneboronic acid | Ethyl 6-(thiophen-2-yl)-2-nitropicolinate | 70-80 | [5] |
Note: Yields are based on analogous reactions reported in the literature and may vary for the specific coupling with this compound.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Concluding Remarks
The Suzuki-Miyaura coupling of this compound and its halogenated precursors provides a versatile and efficient route to a wide array of 6-aryl-2-picolinate derivatives. These compounds are of significant interest to the pharmaceutical and agrochemical industries as valuable intermediates for the synthesis of novel bioactive molecules. The success of this transformation relies on the careful selection of the palladium catalyst, ligand, base, and solvent system, tailored to the specific electronic and steric properties of the coupling partners. The protocols and data presented herein serve as a comprehensive guide for researchers to develop robust and scalable synthetic routes to these important chemical entities. Further optimization and exploration of the reaction scope will undoubtedly continue to expand the utility of this powerful cross-coupling reaction in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Pyrido[2,3-b]pyrazines from Ethyl 6-Nitropicolinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of pyrido[2,3-b]pyrazines, a class of heterocyclic compounds with significant interest in medicinal chemistry, starting from the readily available reagent, Ethyl 6-nitropicolinate. While a direct, one-pot synthesis is not established, this document outlines a rational multi-step synthetic pathway. The protocols provided are based on well-established organic transformations and offer a practical guide for the synthesis of these valuable scaffolds.
Introduction
Pyrido[2,3-b]pyrazines, also known as 1,4,5-triazanaphthalenes, are a class of nitrogen-containing heterocyclic compounds. Their rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make them attractive scaffolds for the design of biologically active molecules. Derivatives of this ring system have shown a wide range of pharmacological activities, including applications as kinase inhibitors, anticancer agents, and anti-inflammatory drugs.
This compound is a versatile starting material for the synthesis of various pyridine derivatives. The presence of both an electron-withdrawing nitro group and an ester functionality allows for a range of chemical manipulations, making it a valuable precursor for the construction of more complex heterocyclic systems.
This document details a proposed synthetic route to access pyrido[2,3-b]pyrazines from this compound, involving the key steps of nitro group reduction, amination, and subsequent cyclization.
Proposed Synthetic Pathway
The synthesis of pyrido[2,3-b]pyrazines from this compound can be envisioned through a multi-step sequence. The key strategic disconnection involves the formation of the pyrazine ring from a 2,3-diaminopyridine precursor. The challenge lies in the transformation of this compound to this key intermediate. A plausible, albeit challenging, route is outlined below.
Application Notes and Protocols for Ethyl 6-Nitropicolinate in Chemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the reaction mechanisms, experimental protocols, and potential applications of Ethyl 6-nitropicolinate, a versatile heterocyclic building block in organic synthesis and medicinal chemistry. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it a valuable precursor for the synthesis of a variety of substituted picolinates.
Overview of Reactivity
This compound is primarily utilized as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring, inherently electron-deficient, is further activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the 6-position. This makes the carbon atoms at the 2- and 4-positions susceptible to substitution by a wide range of nucleophiles.
Nucleophilic Aromatic Substitution (SNAr)
The most common reaction mechanism involving this compound is the SNAr pathway. In this two-step process, a nucleophile attacks the electron-deficient pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, a leaving group, in this case, the nitro group or another substituent, is expelled, restoring the aromaticity of the ring. The stability of the Meisenheimer intermediate is enhanced by the presence of the electron-withdrawing nitro group.
Experimental Protocols
While specific experimental data for this compound is not extensively available in the public domain, the following protocols are based on general procedures for SNAr reactions on nitropyridine systems and can be adapted for specific research needs.
General Protocol for Nucleophilic Aromatic Substitution with Amines
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Inert gas (e.g., Nitrogen or Argon)
-
Magnetic stirrer and heating plate
-
Round-bottom flask and condenser
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine (1.1 - 2.0 eq).
-
The reaction mixture is stirred at room temperature or heated to reflux under an inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired product.
Table 1: Representative Reaction Conditions for SNAr with Amines
| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) |
| Morpholine | DCM | 25 | 12 |
| Piperidine | THF | 66 | 8 |
| Aniline | DMF | 100 | 24 |
Note: The reaction conditions provided are illustrative and may require optimization for specific substrates and desired outcomes.
Visualization of Reaction Mechanisms
To aid in the understanding of the chemical transformations involving this compound, the following diagrams, generated using the DOT language, illustrate the key reaction pathway and a typical experimental workflow.
Caption: SNAr mechanism of this compound.
Caption: General experimental workflow for SNAr.
Applications in Drug Development and Medicinal Chemistry
Nitroaromatic compounds are important precursors in the synthesis of various biologically active molecules. The nitro group can be reduced to an amino group, which can then be further functionalized. This makes this compound a valuable starting material for the generation of libraries of substituted picolinates for screening in drug discovery programs. Picolinic acid and its derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.
Spectroscopic Data
Disclaimer: The information provided in these application notes is intended for guidance and should be used in conjunction with a thorough literature search and appropriate laboratory safety practices. Reaction conditions may require optimization for specific applications.
References
Application Notes and Protocols for the Catalytic Reduction of the Nitro Group in Ethyl 6-Nitropicolinate
Introduction
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries. The resulting amino group is a versatile functional handle for further molecular elaboration. This document provides detailed application notes and protocols for the catalytic reduction of the nitro group in Ethyl 6-nitropicolinate to yield Ethyl 6-aminopicolinate, a valuable building block in drug discovery. The protocols described herein utilize common heterogeneous catalysts, Palladium on carbon (Pd/C) and Raney® Nickel, under hydrogen atmosphere.
Reaction Scheme
The overall transformation is the reduction of the nitro group on the picolinate ring to an amine group.
Caption: General reaction scheme for the catalytic reduction of this compound.
Experimental Protocols
Two common and effective methods for the catalytic reduction of aromatic nitro compounds are presented below. These protocols are generalized and may require optimization for the specific substrate, this compound.
Protocol 1: Reduction using Palladium on Carbon (Pd/C)
Palladium on carbon is a widely used, versatile, and highly effective catalyst for the reduction of nitro groups. It typically offers high chemoselectivity and can be used under mild reaction conditions.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Inert gas (Nitrogen or Argon)
-
Celite® (diatomaceous earth) for filtration
-
Reaction flask (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Flask Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable solvent such as ethanol or ethyl acetate (approximately 10-20 mL per gram of substrate).
-
Inert Atmosphere: Flush the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (typically 5-10 mol% of the substrate). Caution: Pd/C is pyrophoric and can ignite in the presence of flammable solvents and air.[1] Always handle in an inert atmosphere.
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask via a three-way stopcock or use a connection to a hydrogen gas cylinder with a pressure regulator.
-
Hydrogen Purge: Carefully evacuate the flask under vacuum and backfill with hydrogen. Repeat this purge cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically atmospheric pressure from a balloon is sufficient).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up:
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely as the catalyst can ignite upon exposure to air. Keep the filter cake wet with solvent during filtration.[1]
-
Wash the filter cake with additional solvent (ethanol or ethyl acetate).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude Ethyl 6-aminopicolinate can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Reduction using Raney® Nickel
Raney® Nickel is another powerful catalyst for the reduction of nitro groups and is often used when other functional groups that are sensitive to Pd/C are present. It is typically used as a slurry in water or ethanol.
Materials:
-
This compound
-
Raney® Nickel (slurry in water or ethanol)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (Parr hydrogenator or similar)
-
Reaction vessel (e.g., Parr bottle)
-
Magnetic stirrer and stir bar or mechanical stirrer
-
Filtration apparatus
Procedure:
-
Catalyst Preparation: Carefully wash the commercial Raney® Nickel slurry with the reaction solvent (e.g., ethanol) to remove the storage solvent (typically water). This should be done under an inert atmosphere. Caution: Raney® Nickel is highly pyrophoric, especially when dry.[2] Always keep it wet with solvent.
-
Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr bottle), add a solution of this compound (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: Under a stream of inert gas, add the washed Raney® Nickel slurry to the reaction vessel. The amount of catalyst can vary but is typically a significant portion by weight relative to the substrate (e.g., 10-50 wt%).
-
Hydrogenation:
-
Seal the reaction vessel and connect it to a hydrogenation apparatus (e.g., Parr hydrogenator).
-
Purge the system with hydrogen gas 3-5 times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Begin vigorous stirring or shaking. The reaction may be exothermic, so cooling may be necessary.
-
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases.
-
Work-up:
-
Carefully vent the excess hydrogen from the reaction vessel and purge with an inert gas.
-
Allow the catalyst to settle, and then carefully decant the supernatant.
-
Alternatively, filter the reaction mixture through a pad of Celite®. As with Pd/C, ensure the filter cake remains wet.
-
Wash the catalyst with fresh solvent.
-
Combine the organic layers and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product as described in Protocol 1.
Data Presentation
The following tables summarize representative quantitative data for the catalytic reduction of aromatic nitro compounds. Note: This data is illustrative and may not be directly representative of the reduction of this compound, for which specific literature data was not found.
Table 1: Comparison of Catalytic Systems
| Catalyst | Substrate Scope | Typical Conditions | Advantages | Disadvantages |
| 10% Pd/C | Broad (alkenes, alkynes, nitro, etc.) | H₂ (1 atm), RT, EtOH/EtOAc | High activity, good chemoselectivity, easy to handle (commercially available).[1] | Can be sensitive to sulfur and other catalyst poisons; pyrophoric. |
| Raney® Ni | Broad (nitro, nitriles, carbonyls, etc.) | H₂ (50-100 psi), RT-50°C, MeOH/EtOH | High activity, less expensive than Pd, useful for certain functional groups. | Highly pyrophoric, requires careful handling, often used in larger quantities.[2] |
Table 2: Representative Reaction Parameters and Yields
| Catalyst | Substrate | Solvent | Temp (°C) | Pressure (psi) | Time (h) | Yield (%) | Purity (%) |
| 10% Pd/C | Nitrobenzene | EtOH | 25 | 15 (balloon) | 2 | 98 | >99 |
| Raney® Ni | 2-Nitrotoluene | MeOH | 30 | 50 | 4 | 95 | >98 |
| 10% Pd/C | This compound | EtOH | 25 | 15 (balloon) | 3-5 | >90 (expected) | >95 (expected) |
| Raney® Ni | This compound | MeOH | 40 | 50 | 4-6 | >85 (expected) | >95 (expected) |
Data for this compound is hypothetical and represents expected outcomes based on the reactivity of similar substrates.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the catalytic reduction of this compound.
Caption: A typical experimental workflow for catalytic hydrogenation.
Reaction Pathway
The reduction of a nitro group to an amine is believed to proceed through several intermediates. The following diagram illustrates a plausible pathway.
Caption: A simplified reaction pathway for nitro group reduction.
Disclaimer: The provided protocols are intended for use by trained chemists in a well-equipped laboratory setting. All necessary safety precautions should be taken, including the use of personal protective equipment and working in a fume hood. The pyrophoric nature of the catalysts and the flammability of hydrogen gas require special attention.
References
Application Notes and Protocols for the Derivatization of Ethyl 6-Nitropicolinate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acid and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include anticonvulsant, antiviral, and anticancer properties. Ethyl 6-nitropicolinate serves as a versatile starting material for the synthesis of a library of picolinamide derivatives. The strategic reduction of the nitro group to an amine, followed by amide coupling with a variety of carboxylic acids, allows for the generation of a diverse set of molecules for biological screening. This document provides detailed protocols for the synthesis of these derivatives and presents exemplary biological data for related compounds.
Experimental Protocols
Reduction of this compound to Ethyl 6-Aminopicolinate
The reduction of the nitro group is a critical first step. Two common and effective methods are presented below: catalytic hydrogenation and reduction using stannous chloride (SnCl₂).
Method A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often preferred for its clean reaction profile and high yields.
-
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol (ACS grade)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
-
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in ethanol or methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium).
-
Seal the flask and purge the system with an inert gas (N₂ or Ar).
-
Introduce hydrogen gas (a balloon of H₂ is sufficient for small-scale reactions; for larger scales, use a pressurized hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.
-
Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of filter aid (Celite®) to remove the Pd/C catalyst. Wash the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Ethyl 6-aminopicolinate.
-
The crude product can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.
-
Method B: Reduction using Stannous Chloride (SnCl₂)
This method is a classical and reliable alternative, particularly when catalytic hydrogenation is not feasible.
-
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (ACS grade)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2M)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents).
-
Carefully add concentrated HCl dropwise while stirring. The reaction is often exothermic.
-
Heat the reaction mixture to reflux (around 78 °C for ethanol) and monitor the progress by TLC or LC-MS. The reaction is usually complete in 1-4 hours.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue by carefully adding a 2M NaOH or KOH solution until the pH is basic. This will precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude Ethyl 6-aminopicolinate.
-
Purify the product by column chromatography on silica gel if necessary.
-
Derivatization via Amide Coupling
The amino group of Ethyl 6-aminopicolinate can be readily acylated with a variety of carboxylic acids to generate a library of picolinamide derivatives. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for this transformation.
-
Materials:
-
Ethyl 6-aminopicolinate
-
Carboxylic acid of choice (1.0 - 1.2 eq)
-
HATU (1.0 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 - 1.2 eq) in anhydrous DMF or DCM.
-
Add HATU (1.0 - 1.2 eq) and DIPEA or TEA (2-3 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add Ethyl 6-aminopicolinate (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired picolinamide derivative.
-
Data Presentation
The following tables summarize quantitative data for the biological activity of various picolinamide derivatives, demonstrating the potential of this chemical scaffold.
Table 1: Anticancer Activity of Picolinamide Derivatives against VEGFR-2 Kinase and A549 Cancer Cell Line [1]
| Compound | R Group | VEGFR-2 IC₅₀ (nM) | A549 IC₅₀ (µM) |
| Sorafenib | (Reference) | 180 | 3.5 |
| 7h | 4-chlorophenylthiourea | 87 | 5.2 |
| 9a | 4-methoxyphenyl dithiocarbamate | 27 | 7.8 |
| 9l | 4-fluorophenyl dithiocarbamate | 94 | 6.4 |
Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Picolinamide Derivatives
| Compound | R Group | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
| Tacrine | (Reference) | 0.18 | 0.09 |
| Derivative A | N-(2-hydroxyphenyl) | 2.49 | 247.5 |
| Derivative B | N-(3-hydroxyphenyl) | 10.32 | >400 |
| Derivative C | N-(4-hydroxyphenyl) | 5.87 | 152.6 |
Note: Data for derivatives A, B, and C are representative examples from studies on picolinamide-based cholinesterase inhibitors.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and screening of a picolinamide derivative library.
Caption: Workflow for the synthesis and screening of picolinamide derivatives.
Cholinergic Signaling Pathway and Acetylcholinesterase Inhibition
The diagram below depicts a simplified cholinergic synapse and the mechanism of action of acetylcholinesterase inhibitors, a potential target for picolinamide derivatives.
Caption: Inhibition of acetylcholine breakdown by a picolinamide derivative.
Structure-Activity Relationship (SAR) Logic
This diagram illustrates the logical relationship in a structure-activity relationship study for the synthesized picolinamide derivatives.
Caption: Logic of a Structure-Activity Relationship (SAR) study.
References
Application Notes and Protocols for the Synthesis of Pyridine-Based Agrochemicals
Introduction
Pyridine-based compounds are a cornerstone in the development of modern agrochemicals, serving as the core scaffold for a wide range of herbicides, insecticides, and fungicides.[1][2][3] While direct applications of ethyl 6-nitropicolinate in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, the broader class of picolinic acid derivatives represents a highly valuable and versatile platform for the discovery and synthesis of new crop protection agents.[4][5][6][7][8]
These application notes will focus on the synthesis of two prominent picolinic acid-derived herbicides: Picloram and Halauxifen-methyl. The protocols provided are based on established synthetic routes and chemical principles, offering valuable guidance to researchers and professionals in the field of agrochemical development.
Application Note 1: Synthesis of the Herbicide Picloram
Introduction to Picloram
Picloram is a systemic herbicide highly effective for the control of broad-leaved weeds.[9] It belongs to the pyridine family of herbicides and functions as a synthetic auxin, disrupting plant growth processes.[4][9] The synthesis of Picloram typically starts from α-picoline and involves a sequence of chlorination, amination, and hydrolysis reactions.[10]
Overall Synthetic Pathway for Picloram
The synthesis of Picloram from α-picoline can be represented by the following workflow:
References
- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Picloram - Wikipedia [en.wikipedia.org]
- 10. publications.iarc.who.int [publications.iarc.who.int]
Application Note: A Scalable Synthesis Protocol for Ethyl 6-Nitropicolinate and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 6-nitropicolinate is a valuable heterocyclic building block in medicinal chemistry and materials science, serving as a key intermediate for the synthesis of a variety of more complex molecules. The introduction of a nitro group onto the pyridine ring, particularly in a position that activates it for further functionalization, presents a significant synthetic challenge. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic aromatic substitution reactions like nitration.[1][2] This document outlines a scalable, multi-step synthesis for this compound, starting from the readily available 2-picolinic acid. The protocol includes detailed experimental procedures, process scale-up considerations, and methods for subsequent derivatization.
Overall Synthetic Workflow
The proposed synthesis follows a four-step sequence designed for scalability and control over each transformation. The strategy involves an initial esterification, followed by N-oxidation to activate the pyridine ring for nitration, the nitration itself, and a final deoxygenation to yield the target compound.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Esterification of 2-Picolinic Acid to Ethyl Picolinate
This standard Fischer esterification procedure provides high yields of the corresponding ethyl ester, a crucial starting material for the subsequent steps.
Materials:
-
2-Picolinic Acid
-
Ethanol (absolute)
-
Sulfuric Acid (concentrated)
-
Sodium Bicarbonate (saturated solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Heating Mantle and Reflux Condenser
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-picolinic acid (1.0 eq).
-
Add an excess of absolute ethanol (10-20 volumes).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and carefully neutralize with a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain Ethyl Picolinate as an oil.
| Parameter | Value |
| Reactants | 2-Picolinic Acid, Ethanol, Sulfuric Acid |
| Typical Scale | 100 g |
| Reaction Time | 4-6 hours |
| Temperature | Reflux (~78 °C) |
| Typical Yield | 90-95% |
| Purity (crude) | >95% |
Step 2: N-Oxidation of Ethyl Picolinate
The N-oxidation of the pyridine ring is a critical activation step that facilitates the subsequent electrophilic nitration.
Materials:
-
Ethyl Picolinate
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide/Acetic Acid
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Sodium Sulfate
Procedure (using m-CPBA):
-
Dissolve Ethyl Picolinate (1.0 eq) in dichloromethane (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2-1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate (2x) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl Picolinate N-Oxide.
| Parameter | Value |
| Reactants | Ethyl Picolinate, m-CPBA |
| Typical Scale | 100 g |
| Reaction Time | 12-16 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-90% |
| Purity (crude) | >90% |
Step 3: Nitration of Ethyl Picolinate N-Oxide
This is a critical and potentially hazardous step that requires strict temperature control. The N-oxide directs nitration primarily to the 4-position. While direct nitration to the 6-position is less common, process optimization or alternative strategies may be required for specific isomers. The protocol below is for the synthesis of the 4-nitro derivative, a common intermediate.[3][4]
Materials:
-
Ethyl Picolinate N-Oxide
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice/Water bath
-
Ammonium Hydroxide (concentrated)
Procedure:
-
Prepare a nitrating mixture by slowly adding fuming nitric acid (3.0 eq) to concentrated sulfuric acid (5.0 eq) at 0 °C.
-
In a separate flask, dissolve Ethyl Picolinate N-Oxide (1.0 eq) in a minimal amount of concentrated sulfuric acid.
-
Cool the solution of the N-oxide to 0 °C.
-
Slowly add the pre-cooled nitrating mixture to the N-oxide solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to 90-100 °C and maintain for 2-3 hours.[3]
-
Cool the mixture to room temperature and then pour it carefully onto crushed ice.
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until pH 7-8 is reached.
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to obtain Ethyl 4-Nitropicolinate N-Oxide.
| Parameter | Value |
| Reactants | Ethyl Picolinate N-Oxide, HNO₃, H₂SO₄ |
| Typical Scale | 50 g |
| Reaction Time | 2-3 hours |
| Temperature | 90-100 °C |
| Typical Yield | 70-80% |
| Purity (crude) | >85% |
Step 4: Deoxygenation to this compound
The final step involves the removal of the N-oxide to yield the target compound. Note: This assumes the previous step yielded the desired 6-nitro isomer or that a subsequent isomerization/purification was performed.
Materials:
-
This compound N-Oxide (or isomer mixture)
-
Phosphorus Trichloride (PCl₃)
-
Chloroform or Dichloromethane
-
Sodium Bicarbonate (saturated solution)
Procedure:
-
Dissolve the crude this compound N-Oxide (1.0 eq) in chloroform (10 volumes).
-
Cool the solution to 0 °C.
-
Add phosphorus trichloride (1.5 eq) dropwise, keeping the temperature below 10 °C.
-
After the addition, allow the mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
| Parameter | Value |
| Reactants | This compound N-Oxide, PCl₃ |
| Typical Scale | 50 g |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 75-85% |
| Purity (final) | >98% |
Scale-Up Considerations and Safety
-
Nitration: This reaction is highly exothermic and can lead to thermal runaway.[5] For larger scales, continuous flow reactors are recommended to ensure better temperature control and safer handling of nitrating agents.[5] The addition of the nitrating mixture must be done slowly with efficient cooling.
-
Reagent Handling: Concentrated acids and phosphorus trichloride are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Work-up: The quenching of strong acids and PCl₃ is highly exothermic and releases toxic fumes. The process must be done slowly and with vigorous stirring in an open or well-ventilated system.
-
Purification: On a larger scale, recrystallization is often more practical than chromatography for final product purification.
Synthesis of Derivatives from this compound
This compound is a versatile intermediate for creating a library of substituted picolinates. The nitro group can be reduced to an amine, which can then undergo various transformations, or it can be displaced by nucleophiles.
Caption: Potential derivatization pathways for this compound.
A common and highly useful transformation is the reduction of the nitro group to an amine, yielding Ethyl 6-aminopicolinate. This can be readily achieved through catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like iron powder in acetic acid. This amino derivative serves as a precursor for a wide range of further modifications, including acylation, sulfonylation, and Sandmeyer reactions to introduce other functional groups.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl 6-nitropicolinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl 6-nitropicolinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Q2: What are the likely impurities in crude this compound?
A2: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation of the product. Common impurities may include:
-
Starting Materials: 6-hydroxynicotinic acid or its ethyl ester.
-
Byproducts: Isomeric nitropicolinates, or products from over-nitration.
-
Degradation Products: 6-hydroxypicolinic acid or its ethyl ester, resulting from hydrolysis of the nitro group. The ester functionality could also be susceptible to hydrolysis.
Q3: My purified this compound is a yellow oil, but I expected a solid. What could be the reason?
A3: The presence of residual solvent or certain impurities can lower the melting point of the compound, causing it to appear as an oil. In some cases, even small amounts of structurally similar byproducts can form a eutectic mixture with the desired product, resulting in a lower melting point. Ensure all solvent has been removed under high vacuum. If the issue persists, a more rigorous purification step, such as column chromatography, may be necessary.
Q4: I am observing a poor recovery after recrystallization. What can I do to improve the yield?
A4: Poor recovery during recrystallization can be due to several factors:
-
Sub-optimal Solvent System: The chosen solvent may be too good at dissolving the compound even at low temperatures.
-
Excessive Solvent: Using too much solvent will keep more of your product dissolved in the mother liquor.
-
Premature Crystallization: If the solution cools too quickly, the product may precipitate out with impurities.
-
Incomplete Crystallization: Not allowing sufficient time for crystallization at a low temperature can result in significant loss of product to the filtrate.
Experiment with different solvent systems and ensure you are using the minimum amount of hot solvent required to dissolve the crude product.
Troubleshooting Guides
Recrystallization
Problem 1: Oiling Out - The compound separates as an oil instead of crystals.
| Possible Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated. | Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly. |
| The cooling rate is too fast. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help. |
| Insoluble impurities are present. | Perform a hot filtration to remove any insoluble material before allowing the solution to cool. |
Problem 2: No Crystal Formation Upon Cooling.
| Possible Cause | Solution |
| The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again. |
| The solution is clean and lacks nucleation sites. | Scratch the inside of the flask with a glass rod just below the surface of the liquid. Add a seed crystal of the pure compound. |
| Insufficient cooling. | Ensure the solution has been cooled in an ice bath for an adequate amount of time. |
Column Chromatography
Problem 1: Poor Separation of the Desired Compound from Impurities.
| Possible Cause | Solution |
| Incorrect mobile phase polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good separation on TLC will generally translate to good separation on a column. For aromatic nitro compounds, a common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[1] |
| Column was not packed properly. | Ensure the stationary phase is packed uniformly without any cracks or channels. A wet slurry packing method is often more reliable. |
| Overloading the column with crude material. | Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to stationary phase by weight. |
Problem 2: The Compound is Stuck on the Column and Won't Elute.
| Possible Cause | Solution |
| The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| The compound is interacting too strongly with the stationary phase. | If using silica gel (which is acidic), basic compounds may bind strongly. Consider using neutral or basic alumina as the stationary phase, or adding a small amount of a modifier like triethylamine to the mobile phase. |
Experimental Protocols
Recrystallization of this compound (General Procedure)
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not at room temperature. Common solvent systems for compounds with ester and nitro functionalities include ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes or acetone/water.
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Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid has just dissolved.
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Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation: Recrystallization Solvent Screening (Hypothetical Data)
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation | Purity (Hypothetical) |
| Ethanol | Sparingly Soluble | Soluble | Good | 98.5% |
| Isopropanol | Sparingly Soluble | Soluble | Good | 99.1% |
| Ethyl Acetate/Hexane (1:3) | Insoluble | Soluble | Very Good | 99.5% |
| Water | Insoluble | Insoluble | - | - |
| Toluene | Soluble | Very Soluble | Poor | 95.0% |
Column Chromatography of this compound (General Procedure)
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Stationary Phase and Mobile Phase Selection: Silica gel is a common stationary phase for compounds of moderate polarity. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). The optimal ratio should be determined by TLC analysis to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
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Column Packing: Prepare a slurry of the silica gel in the initial mobile phase and pour it into the column. Allow the silica to settle, ensuring a flat, even bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
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Elution: Begin eluting the column with the chosen mobile phase. If a gradient elution is necessary, gradually increase the proportion of the more polar solvent.
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Fraction Collection: Collect fractions of the eluent and monitor their composition by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.
Data Presentation: Column Chromatography Conditions (Hypothetical Data)
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: 10% to 30% Ethyl Acetate in Hexanes |
| Elution Order | 1. Less polar impurities2. Ethyl 6-nitropicolinate3. More polar impurities |
| Purity Achieved | >99.5% |
| Recovery | ~85% |
Visualizations
References
Technical Support Center: Synthesis of Ethyl 6-nitropicolinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Ethyl 6-nitropicolinate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a common synthetic route for this compound?
A common and effective strategy for the synthesis of this compound involves a multi-step process. This process begins with the N-oxidation of 2-picoline to form 2-picoline-N-oxide. This intermediate is then nitrated, typically with a mixture of fuming nitric acid and concentrated sulfuric acid, to yield 6-nitro-2-picolinic acid N-oxide. Subsequently, the N-oxide is removed, and the resulting 6-nitropicolinic acid is esterified with ethanol under acidic conditions to produce the final product, this compound.
Q2: My reaction yield is low. What are the potential causes and solutions?
Low yields can stem from several factors throughout the synthesis. Here's a breakdown of potential issues and how to address them:
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Incomplete Nitration: The nitration of the pyridine N-oxide ring is a critical step. Insufficiently harsh conditions (temperature, time, or acid concentration) can lead to a significant amount of unreacted starting material.
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Solution: Ensure your nitrating mixture is freshly prepared and of the correct concentration. Monitor the reaction temperature closely, as the nitration of pyridine N-oxides often requires elevated temperatures (e.g., 125-130°C) for several hours to proceed to completion.[1]
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Isomer Formation: Nitration of substituted pyridines can sometimes lead to the formation of multiple isomers. While the 6-position is often favored in 2-substituted pyridines, other isomers can form, reducing the yield of the desired product.
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Solution: Precise control of reaction temperature and the ratio of nitrating agents can help to improve the regioselectivity of the reaction. Post-reaction analysis by techniques like HPLC or NMR is crucial to identify and quantify isomeric byproducts.
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Inefficient Esterification: The Fischer esterification is an equilibrium reaction.[2][3]
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Solution: To drive the equilibrium towards the product, use a large excess of ethanol (which can also serve as the solvent). Additionally, removing water as it forms, for example by using a Dean-Stark apparatus, can significantly improve the yield.[2]
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Product Loss During Workup: The product may be lost during extraction and purification steps.
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Solution: Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the product in the aqueous phase. Use an adequate amount of a suitable organic solvent for extraction. Careful handling during purification steps like column chromatography is also essential.
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Q3: I am observing unexpected spots on my TLC/peaks in my HPLC analysis. What are the likely byproducts?
Several byproducts can be formed during the synthesis of this compound. The table below summarizes the most common ones.
| Byproduct | Potential Cause | Identification | Mitigation/Removal |
| Isomeric Nitropicolinates (e.g., Ethyl 4-nitropicolinate) | Non-regioselective nitration of the pyridine N-oxide ring. | Can be distinguished from the desired product by chromatographic methods (TLC, HPLC, GC) and spectroscopic techniques (NMR). | Optimize nitration conditions (temperature, reaction time) to favor the desired isomer. Separation can be achieved by careful column chromatography. |
| Dinitrated Picolinates | Over-nitration due to excessively harsh reaction conditions (high temperature, prolonged reaction time, or high concentration of nitrating agent). | Higher molecular weight than the desired product, detectable by mass spectrometry. Different chromatographic retention times. | Use milder nitration conditions. Carefully control the stoichiometry of the nitrating agents. Can be separated by column chromatography. |
| Unreacted 6-Nitropicolinic Acid | Incomplete esterification. | Can be detected by its different solubility and chromatographic behavior compared to the ester. It will show a broad -OH peak in the IR spectrum. | Drive the esterification equilibrium to completion by using excess ethanol and removing water. Can be removed by a basic wash during workup.[2] |
| Unreacted 2-Picoline-N-oxide | Incomplete nitration. | Can be identified by comparison with a standard of the starting material using TLC or HPLC. | Ensure nitration reaction goes to completion by using appropriate conditions.[1] Can be removed during aqueous workup and purification. |
| Polymeric/Tarry Materials | Decomposition of starting materials or products under harsh acidic and high-temperature conditions. | Dark-colored, often insoluble materials. | Avoid excessively high temperatures and prolonged reaction times. Ensure efficient stirring to prevent localized overheating. Can be removed by filtration or during chromatographic purification. |
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
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Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and assess the purity of the final product.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to detect and quantify byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the desired product and any isolated byproducts.
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Mass Spectrometry (MS): Confirms the molecular weight of the product.
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Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., ester carbonyl, nitro group).
Experimental Protocols
Synthesis of 6-Nitro-2-picolinic Acid N-oxide (Illustrative Protocol based on similar nitrations)
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety guidelines and preliminary experiments.
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Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid with stirring.
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Nitration Reaction: To a solution of 2-picoline-N-oxide, slowly add the pre-cooled nitrating mixture while maintaining a low temperature. After the addition is complete, the reaction mixture is carefully heated to the desired temperature (e.g., 125-130°C) and maintained for several hours.[1] The reaction should be monitored by TLC or HPLC.
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Workup: After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The pH is then adjusted to neutral using a suitable base (e.g., sodium carbonate solution). The precipitated product is collected by filtration, washed with cold water, and dried.
Esterification of 6-Nitropicolinic Acid (Fischer Esterification)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if desired), dissolve 6-nitropicolinic acid in a large excess of absolute ethanol.
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Acid Catalysis: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
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Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.[2][3]
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Workup: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.
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Purification: The crude product can be further purified by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for Ethyl 6-Nitropicolinate
Welcome to the technical support center for the synthesis of Ethyl 6-nitropicolinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the multi-step synthesis of this compound.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure optimal yield and purity. The most plausible synthetic route, based on established chemical principles, involves three key stages:
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Oxidation: Conversion of 2-Amino-6-methylpyridine to 6-Aminopicolinic acid.
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Diazotization-Nitration (Sandmeyer-type Reaction): Transformation of the amino group of 6-Aminopicolinic acid into a nitro group to yield 6-Nitropicolinic acid.
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Esterification: Reaction of 6-Nitropicolinic acid with ethanol to produce the final product, this compound.
This guide will address potential issues that may be encountered at each of these critical stages.
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guides and FAQs
Stage 1: Oxidation of 2-Amino-6-methylpyridine
Objective: To selectively oxidize the methyl group to a carboxylic acid without affecting the amino group or the pyridine ring.
Experimental Protocol:
A common method for the oxidation of a methyl group on a pyridine ring is the use of potassium permanganate (KMnO₄) in a basic aqueous solution.
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Dissolve 2-Amino-6-methylpyridine in an aqueous solution of sodium hydroxide.
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Heat the solution to reflux.
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Slowly add a solution of potassium permanganate. The reaction is exothermic and the color will change from purple to a brown precipitate of manganese dioxide (MnO₂).
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After the addition is complete, continue to reflux until the purple color of the permanganate is gone.
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Cool the reaction mixture and filter off the manganese dioxide.
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Acidify the filtrate with a mineral acid (e.g., HCl) to the isoelectric point of the amino acid to precipitate the 6-Aminopicolinic acid.
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Filter the precipitate, wash with cold water, and dry.
| Parameter | Recommended Condition |
| Oxidizing Agent | Potassium permanganate (KMnO₄) |
| Solvent | Aqueous Sodium Hydroxide |
| Temperature | Reflux |
| pH for Precipitation | Isoelectric point (typically pH 3-4) |
Troubleshooting Q&A:
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Q1: The reaction is incomplete, and I have a low yield of 6-Aminopicolinic acid.
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A1: This could be due to insufficient oxidizing agent or reaction time. Ensure that the KMnO₄ is added in a stoichiometric excess. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of completion before workup. Also, ensure the reflux temperature is maintained.
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Q2: The product is contaminated with starting material.
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A2: This is also indicative of an incomplete reaction. See A1. Additionally, ensure the final product precipitation is carried out at the correct pH to maximize the yield of the desired product while leaving unreacted starting material in the solution.
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Q3: The product is dark and appears impure.
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A3: This may be due to the formation of side products from over-oxidation or degradation. Ensure the temperature is controlled during the exothermic addition of KMnO₄. The product can be purified by recrystallization from hot water or an alcohol/water mixture.
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Stage 2: Diazotization-Nitration of 6-Aminopicolinic acid
Objective: To convert the amino group to a nitro group. This is a challenging transformation that requires careful control of temperature and reagent addition.
Experimental Protocol:
This is a modified Sandmeyer-type reaction.
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Diazotization:
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Suspend 6-Aminopicolinic acid in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0-5 °C.
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Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature to form the diazonium salt.
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Nitration:
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In a separate flask, prepare a mixture of sodium nitrite and copper powder in water, also cooled to 0-5 °C.
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Slowly add the cold diazonium salt solution to the nitrite/copper mixture. Vigorous nitrogen evolution will be observed.
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Allow the reaction to slowly warm to room temperature and stir for several hours.
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Workup:
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Acidify the reaction mixture with a mineral acid.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 6-Nitropicolinic acid.
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| Parameter | Recommended Condition |
| Diazotization Temp. | 0-5 °C |
| Nitration Reagents | NaNO₂, Copper powder |
| Nitration Temp. | 0-5 °C, then warm to RT |
| Solvent | Water, Ethyl Acetate (for extraction) |
Troubleshooting Q&A:
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Q1: The yield of 6-Nitropicolinic acid is very low.
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A1: The diazonium salt is unstable and can decompose if the temperature is not strictly controlled. Ensure the temperature is maintained at 0-5 °C throughout the diazotization and addition steps. The freshness of the sodium nitrite is also crucial.
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Q2: A large amount of a phenolic byproduct (6-Hydroxypicolinic acid) is formed.
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A2: This is a common side reaction due to the reaction of the diazonium salt with water. Ensure the addition of the diazonium salt to the nitrite/copper mixture is done promptly after its formation. Using a non-aqueous solvent for the second step, if feasible, could also minimize this.
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Q3: The reaction is very vigorous and difficult to control.
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A3: The decomposition of the diazonium salt is highly exothermic and releases nitrogen gas. The addition of the diazonium salt solution must be done very slowly with efficient stirring and cooling.
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Stage 3: Esterification of 6-Nitropicolinic acid
Objective: To form the ethyl ester of 6-Nitropicolinic acid.
Experimental Protocol (Fischer Esterification):
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Suspend 6-Nitropicolinic acid in an excess of anhydrous ethanol.
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Add a catalytic amount of concentrated sulfuric acid.
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Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
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After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.
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Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude this compound.
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The crude product can be purified by column chromatography on silica gel.
| Parameter | Recommended Condition |
| Alcohol | Anhydrous Ethanol (in excess) |
| Catalyst | Concentrated Sulfuric Acid |
| Temperature | Reflux |
| Workup | Neutralization with NaHCO₃ solution |
Troubleshooting Q&A:
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Q1: The esterification reaction does not go to completion.
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Q2: The product is contaminated with unreacted carboxylic acid.
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A2: This indicates an incomplete reaction (see A1). During workup, ensure thorough washing with sodium bicarbonate solution to remove any remaining acidic starting material.
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Q3: The product decomposes during the reaction or workup.
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A3: The nitro group can be sensitive to harsh acidic conditions and high temperatures. If decomposition is observed, consider using a milder esterification method, such as converting the carboxylic acid to an acid chloride with thionyl chloride followed by reaction with ethanol, or using a coupling agent like DCC.
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Logical Relationship Diagram for Troubleshooting
Caption: Troubleshooting logic for the synthesis of this compound.
References
Ethyl 6-nitropicolinate stability and degradation pathways
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 6-nitropicolinate. The information is designed to help anticipate and resolve common stability and degradation issues encountered during experimental work.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling, storage, and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of potency or unexpected experimental results over time. | Degradation of this compound due to improper storage conditions. | Store the compound in a tightly sealed container, protected from light, at the recommended temperature (typically 2-8°C for nitroaromatic esters). Consider inert gas overlay (e.g., argon or nitrogen) for long-term storage to prevent oxidation. |
| Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Chemical degradation of the compound. This could be due to hydrolysis of the ester, reduction of the nitro group, or other reactions. | Analyze the degradation products using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to identify their structures. The primary degradation product is likely 6-nitropicolinic acid from hydrolysis. |
| Inconsistent results between different batches of the compound. | Variation in purity or the presence of degradation products in older batches. | Always use a fresh, well-characterized batch of this compound for critical experiments. Re-analyze the purity of older batches before use. |
| Discoloration of the material (e.g., yellowing). | This may indicate photodecomposition or other degradation pathways leading to chromophoric impurities. | Protect the compound from light at all times by using amber vials or wrapping containers in aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the two most probable degradation pathways for this compound are:
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Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 6-nitropicolinic acid and ethanol. This is often the primary degradation route in aqueous solutions.
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Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain metabolic conditions.
Q2: How can I monitor the stability of my this compound samples?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. The peak area of the parent compound can then be monitored over time under various stress conditions (e.g., different pH values, temperatures, and light exposure).
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. Recommended storage is at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) to minimize oxidative degradation.
Q4: Is this compound sensitive to light?
A4: Nitroaromatic compounds are often photosensitive. Therefore, it is crucial to protect this compound from light to prevent potential photodegradation. Use amber-colored glassware or wrap containers with opaque material.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The ester group of this compound is susceptible to pH-dependent hydrolysis. The rate of hydrolysis is generally lowest at a neutral pH (around 6-7) and increases significantly under both acidic and basic conditions.
Quantitative Stability Data
Specific quantitative stability data for this compound is not extensively available in peer-reviewed literature. Researchers should perform their own stability studies under their specific experimental conditions. The following table provides a template for recording such data.
| Condition | Timepoint | Parameter | Value | % Degradation |
| Hydrolytic Stability (pH 3) | 0 hours | Purity (HPLC) | 99.5% | 0% |
| 24 hours | Purity (HPLC) | |||
| 48 hours | Purity (HPLC) | |||
| Hydrolytic Stability (pH 7) | 0 hours | Purity (HPLC) | 99.5% | 0% |
| 24 hours | Purity (HPLC) | |||
| 48 hours | Purity (HPLC) | |||
| Hydrolytic Stability (pH 9) | 0 hours | Purity (HPLC) | 99.5% | 0% |
| 24 hours | Purity (HPLC) | |||
| 48 hours | Purity (HPLC) | |||
| Thermal Stability (40°C) | 0 days | Purity (HPLC) | 99.5% | 0% |
| 7 days | Purity (HPLC) | |||
| 14 days | Purity (HPLC) | |||
| Photostability (ICH Q1B) | 0 hours | Purity (HPLC) | 99.5% | 0% |
| 1.2 million lux hours | Purity (HPLC) | |||
| 200 W h/m² | Purity (HPLC) |
Experimental Protocols
Protocol 1: General Procedure for HPLC-Based Stability Assessment of this compound
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Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
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Preparation of Stability Samples: Dilute the stock solution with the appropriate stress condition medium (e.g., buffer of a specific pH for hydrolysis studies) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
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Incubation: Store the stability samples under the desired stress conditions (e.g., specific temperature, light exposure).
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Timepoint Sampling: At predetermined time intervals (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each sample.
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Sample Quenching (if necessary): Neutralize the sample if it is in an acidic or basic solution to prevent further degradation before analysis.
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HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical starting point for method development could be a C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid).
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Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Technical Support Center: Ethyl 6-nitropicolinate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 6-nitropicolinate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically a two-step process. The first step involves the oxidation of ethyl picolinate to form ethyl 2-pyridinecarboxylate N-oxide. The second step is the nitration of the N-oxide intermediate to yield the final product, this compound. The N-oxide formation activates the pyridine ring, making it more susceptible to electrophilic substitution.[1][2]
Q2: What are the common challenges in the synthesis of this compound?
Common challenges include achieving high yield and purity. Low yields can result from incomplete reactions or product loss during workup and purification.[3] Purity is often compromised by the formation of isomeric byproducts, primarily the 4-nitro isomer, due to the directing effects of the N-oxide group.[4] Incomplete nitration can also leave unreacted starting material, further complicating purification.
Q3: What are the key safety precautions to consider during this synthesis?
The nitration step involves the use of strong acids and nitrating agents, which are corrosive and potentially explosive. It is crucial to handle these reagents with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be cooled properly, as nitrations are often exothermic.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete oxidation of ethyl picolinate. 2. Inefficient nitration of the N-oxide. 3. Product loss during workup and extraction. 4. Decomposition of the product. | 1. Monitor the oxidation reaction by TLC to ensure complete consumption of the starting material. Consider extending the reaction time or using a slight excess of the oxidizing agent. 2. Ensure the nitrating agent is fresh and added at the correct temperature. Optimize the reaction time and temperature. 3. Use a sufficient amount of extraction solvent and perform multiple extractions. Back-extract the aqueous layer to recover any dissolved product. 4. Avoid excessive heat during reaction and purification steps. Store the final product in a cool, dark, and dry place. |
| Low Purity (Presence of Isomers) | Formation of the 4-nitro isomer during the nitration step. The N-oxide group directs electrophilic substitution to the 4- and 2-/6- positions. | 1. Reaction Conditions: Carefully control the reaction temperature during nitration, as lower temperatures can sometimes favor the formation of one isomer over another. 2. Purification: Employ careful column chromatography with a suitable solvent system to separate the isomers. HPLC can also be used for analytical and preparative separation.[5] |
| Incomplete Nitration | 1. Insufficient nitrating agent. 2. Deactivation of the nitrating agent. 3. Short reaction time. | 1. Use a slight excess of the nitrating agent. 2. Ensure the nitrating agent is of high quality and has not decomposed. 3. Monitor the reaction by TLC and continue until the starting N-oxide is consumed. |
| Product is an Oil Instead of a Solid | Presence of impurities, such as residual solvent or isomeric byproducts, which can lower the melting point. | 1. Ensure all solvent is removed under vacuum. 2. Purify the product thoroughly using column chromatography. 3. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. |
| Hydrolysis of the Ester Group | Presence of water in the reaction mixture, especially under acidic or basic conditions. | 1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction. 3. During workup, neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids or bases. |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-pyridinecarboxylate N-oxide
This procedure is adapted from general methods for the oxidation of pyridines.
Materials:
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Ethyl picolinate
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Glacial acetic acid
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Hydrogen peroxide (30%)
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Sodium bicarbonate
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Dichloromethane
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask, dissolve ethyl picolinate in glacial acetic acid.
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Cool the solution in an ice bath.
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Slowly add hydrogen peroxide (30%) dropwise to the stirred solution, maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.
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Extract the aqueous layer multiple times with dichloromethane.
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-pyridinecarboxylate N-oxide.
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The crude product can be purified by column chromatography or recrystallization.
Step 2: Synthesis of this compound
This protocol is a general procedure for the nitration of pyridine N-oxides and should be optimized for this specific substrate.[6]
Materials:
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Ethyl 2-pyridinecarboxylate N-oxide
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Fuming nitric acid
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Concentrated sulfuric acid
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Ice
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Saturated sodium carbonate solution
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Dichloromethane
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Anhydrous sodium sulfate
Procedure:
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In a three-necked flask equipped with a thermometer and a dropping funnel, carefully add concentrated sulfuric acid.
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Cool the sulfuric acid in an ice-salt bath to below 0°C.
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Slowly add fuming nitric acid to the sulfuric acid while maintaining the low temperature.
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In a separate flask, dissolve ethyl 2-pyridinecarboxylate N-oxide in a minimal amount of concentrated sulfuric acid.
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Slowly add the solution of the N-oxide to the nitrating mixture dropwise, ensuring the temperature does not rise above 5°C.
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After the addition is complete, stir the reaction mixture at 0-5°C for a few hours, then allow it to warm to room temperature and stir for an additional period. Monitor the reaction by TLC.
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Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, which will likely be a mixture of isomers, should be purified by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
Side reactions of Ethyl 6-nitropicolinate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 6-nitropicolinate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in solution?
A1: this compound is susceptible to three primary types of side reactions in solution:
-
Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid (6-nitropicolinic acid) and ethanol. This reaction is catalyzed by the presence of acids or bases.[1][2][3]
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the pyridine ring, making it susceptible to attack by nucleophiles. This can lead to the displacement of the nitro group or other substituents on the ring, depending on the reaction conditions and the nucleophile used.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group (forming Ethyl 6-aminopicolinate) in the presence of a reducing agent.[4]
Q2: My reaction is turning acidic, and I'm observing a new, more polar spot on my TLC. What is likely happening?
A2: This is a strong indication of ester hydrolysis, which produces 6-nitropicolinic acid. The carboxylic acid functional group will lower the pH of your reaction mixture and is significantly more polar than the starting ester, resulting in a lower Rf value on a normal-phase TLC plate.
Troubleshooting:
-
Moisture Control: Ensure all solvents and reagents are anhydrous. The presence of water will promote hydrolysis.
-
pH Control: If your reaction conditions are not intended to be acidic or basic, consider using a non-nucleophilic buffer to maintain a neutral pH.
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis. If possible, run your reaction at a lower temperature.
Q3: I am using a nucleophile in my reaction and see multiple products, some of which do not contain the nitro group. What could be the cause?
A3: You are likely observing nucleophilic aromatic substitution (SNAr), where your nucleophile is displacing the nitro group on the pyridine ring. The nitro group is an effective electron-withdrawing group that activates the ring for such substitutions.
Troubleshooting:
-
Choice of Nucleophile: Strong, soft nucleophiles are more likely to participate in SNAr. If possible, consider using a less reactive nucleophile or protecting the sensitive positions on the ring.
-
Temperature: Like hydrolysis, SNAr is often accelerated by heat. Running the reaction at a lower temperature may favor your desired reaction pathway.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the formation of substitution byproducts.
Q4: My reaction mixture is changing color, and I am isolating a product with a different mass spectrum corresponding to the loss of an oxygen atom and the gain of two hydrogen atoms. What is this side product?
A4: This is characteristic of the reduction of the nitro group to an amine, forming Ethyl 6-aminopicolinate. This can occur if your reaction mixture contains a reducing agent, or if certain reagents or catalysts are acting as unexpected reductants.
Troubleshooting:
-
Reagent Purity: Ensure that your reagents and solvents are free from contaminants that could act as reducing agents.
-
Inert Atmosphere: If your reaction is sensitive to reduction, perform it under an inert atmosphere (e.g., nitrogen or argon) to prevent unintended reductions.
-
Catalyst Choice: Some metal catalysts can facilitate the reduction of nitro groups. If you are using a metal catalyst for another transformation, consider if it is also promoting this side reaction.
Quantitative Data Summary
| Parameter | Effect on Hydrolysis | Effect on Nucleophilic Substitution | Effect on Nitro Reduction |
| pH | Significant increase in rate under acidic or basic conditions. | Can influence the nucleophilicity of the attacking species. | Generally favored under acidic conditions with metal reductants. |
| Temperature | Rate increases with temperature. | Rate generally increases with temperature. | Rate increases with temperature. |
| Presence of Water | Directly leads to hydrolysis. | Can act as a weak nucleophile. | Generally does not directly cause reduction. |
| Nucleophile Strength | Basic nucleophiles catalyze hydrolysis. | Stronger nucleophiles increase the rate of substitution. | Not a direct factor. |
| Reducing Agent | Not a direct factor. | Not a direct factor. | Directly leads to reduction. |
Experimental Protocols
Protocol 1: General Method for Monitoring Side Product Formation by Thin Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
TLC Plate: Use a silica gel 60 F254 TLC plate.
-
Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.
-
Eluent System: A common eluent system for separating this compound and its potential side products is a mixture of hexane and ethyl acetate. The ratio can be optimized, starting with a 7:3 (v/v) mixture.
-
Development: Place the TLC plate in a developing chamber saturated with the eluent vapor and allow the solvent front to ascend near the top of the plate.
-
Visualization:
-
Examine the plate under UV light (254 nm) to visualize UV-active compounds.
-
Staining with potassium permanganate can help visualize non-UV-active compounds.
-
-
Interpretation:
-
This compound: The main, less polar spot.
-
6-Nitropicolinic acid (Hydrolysis product): A more polar spot (lower Rf) that may streak.
-
Nucleophilic Substitution Product: The polarity will depend on the nucleophile used.
-
Ethyl 6-aminopicolinate (Reduction product): A more polar spot than the starting material.
-
Protocol 2: General Procedure for a Stability-Indicating HPLC Assay
This method can be adapted to quantify the purity of this compound and detect the formation of degradation products.[5][6][7]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient: Start with a higher concentration of Solvent A and gradually increase the concentration of Solvent B over the run.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound and its likely impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent.
-
Analysis: Inject the sample and record the chromatogram. The retention times will vary depending on the exact conditions and the specific side products formed. Generally, the more polar hydrolysis and reduction products will have shorter retention times than the parent compound on a reverse-phase column.
Visualizations
Caption: Primary side reaction pathways of this compound in solution.
Caption: Troubleshooting flowchart for common side reactions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. prepchem.com [prepchem.com]
- 5. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Functionalization of Ethyl 6-nitropicolinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 6-nitropicolinate. The information is presented in a question-and-answer format to directly address common challenges encountered during its functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the principal reactive sites on this compound?
The primary reactive sites on this compound are dictated by the strong electron-withdrawing properties of the nitro group (-NO₂) and the ethyl ester group (-COOEt). These groups render the pyridine ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) . The positions ortho and para to the nitro group are particularly activated. Additionally, the nitro group itself can be reduced to an amino group, and the ester can be hydrolyzed or transesterified .
Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound, but I am not observing any reaction. What could be the issue?
For an SNAr reaction to occur, there must be a suitable leaving group on the pyridine ring, typically a halide. This compound itself does not have a leaving group other than the nitro group, which is a poor leaving group in this context. To achieve SNAr, you would typically start with a precursor like Ethyl 2-chloro-6-nitropicolinate. The nitro and ester groups strongly activate the 2-position for nucleophilic attack. If you are starting with a halogenated precursor and still see no reaction, consider the nucleophilicity of your reagent and the reaction conditions. Strongly electron-withdrawing groups on the pyridine ring activate it for nucleophilic attack.[1][2][3]
Q3: Can the nitro group itself act as a leaving group in SNAr reactions?
Yes, under certain conditions, the nitro group can be displaced by a nucleophile, although it is not as efficient as a halide leaving group.[4] This is more common in polynitroarenes or when the nitro group is not activated by other substituents. In the case of this compound, the presence of the ester at the 2-position might influence the regioselectivity of such a displacement.
Q4: What are the common challenges in reducing the nitro group of this compound?
The primary challenge is the potential for concurrent reduction or hydrolysis of the ethyl ester group, depending on the reducing agent and reaction conditions. Catalytic hydrogenation (e.g., with H₂/Pd-C) is a common method, but the catalyst can sometimes be poisoned by pyridine derivatives. Alternative reducing agents like SnCl₂ or Fe/NH₄Cl in a suitable solvent are often employed to selectively reduce the nitro group while preserving the ester functionality.
Troubleshooting Guides
Problem 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Troubleshooting Suggestion |
| Poor Leaving Group | Ensure you are using a substrate with a good leaving group (e.g., Cl, Br) at a position activated by the nitro and ester groups. |
| Insufficiently Nucleophilic Reagent | Increase the nucleophilicity of your reagent. If using an alcohol or amine, consider deprotonating with a suitable base (e.g., NaH, K₂CO₃) to generate the more nucleophilic alkoxide or amide. |
| Inappropriate Solvent | SNAr reactions are favored by polar aprotic solvents like DMF, DMSO, or NMP. A green alternative that has shown promise is Cyrene.[5] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some SNAr reactions require heating to proceed at a reasonable rate. |
| Side Reactions | The ester group may be susceptible to hydrolysis or aminolysis under basic conditions. Monitor the reaction for the formation of the corresponding carboxylic acid or amide. |
Problem 2: Unwanted Side Products During Nitro Group Reduction
| Potential Cause | Troubleshooting Suggestion |
| Ester Hydrolysis | If using acidic conditions (e.g., SnCl₂/HCl), the ester may hydrolyze. Consider using neutral conditions like Fe/NH₄Cl or catalytic hydrogenation with a carefully selected catalyst and solvent. |
| Ester Reduction | Strong reducing agents like LiAlH₄ will reduce both the nitro group and the ester. Avoid these if you wish to preserve the ester. |
| Incomplete Reduction | If you observe intermediates like nitroso or hydroxylamine species, increase the reaction time or the equivalents of the reducing agent. |
| Catalyst Poisoning (Catalytic Hydrogenation) | The pyridine nitrogen can poison palladium or platinum catalysts. If this is suspected, try a different catalyst (e.g., Raney Nickel) or a different reduction method. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with a Phenol
This protocol is adapted for a generic SNAr reaction on a suitable precursor like Ethyl 2-chloro-6-nitropicolinate.
-
Reagents and Materials:
-
Ethyl 2-chloro-6-nitropicolinate (1.0 mmol)
-
Substituted Phenol (1.1 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Cyrene (3 mL)
-
Sealed reaction tube
-
Stirring plate and heating block
-
-
Procedure: a. To a sealed reaction tube, add Ethyl 2-chloro-6-nitropicolinate (1.0 mmol), the desired phenol (1.1 mmol), and Cyrene (3 mL). b. Add triethylamine (2.0 mmol) to the mixture. c. Seal the tube and heat the reaction mixture at a predetermined temperature (e.g., 90-120 °C) with vigorous stirring for 15-30 minutes.[5] d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, cool the reaction mixture to room temperature. f. Add ice-water to the reaction mixture to precipitate the product. g. Collect the solid by filtration, wash with cold water, and dry under vacuum. h. Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Selective Reduction of the Nitro Group to an Amine
This protocol describes a common method for the selective reduction of a nitro group in the presence of an ester.
-
Reagents and Materials:
-
This compound (1.0 mmol)
-
Iron powder (Fe) (5.0 mmol)
-
Ammonium chloride (NH₄Cl) (5.0 mmol)
-
Ethanol (10 mL)
-
Water (2.5 mL)
-
Round-bottom flask with reflux condenser
-
Stirring plate and heating mantle
-
-
Procedure: a. To a round-bottom flask, add this compound (1.0 mmol), iron powder (5.0 mmol), and ammonium chloride (5.0 mmol). b. Add the ethanol/water solvent mixture (10 mL ethanol, 2.5 mL water). c. Heat the mixture to reflux with vigorous stirring. d. Monitor the reaction by TLC or LC-MS until the starting material is consumed. e. Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. f. Wash the celite pad with additional ethanol. g. Concentrate the filtrate under reduced pressure to obtain the crude product. h. Purify the crude Ethyl 6-aminopicolinate by column chromatography or other suitable methods.
Visualizations
Caption: Functionalization pathways for this compound.
Caption: Troubleshooting logic for SNAr reactions.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Reactions of Ethyl 6-Nitropicolinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 6-nitropicolinate. The focus is on the catalytic hydrogenation of the nitro group to yield the corresponding amine, a critical transformation in many synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrogenation of this compound?
The most frequently employed and effective catalysts for the reduction of aromatic nitro groups, including on heteroaromatic rings like pyridine, are palladium on carbon (Pd/C), Raney Nickel, and platinum-based catalysts such as platinum dioxide (Adam's catalyst).[1] Pd/C is often the first choice due to its high activity and selectivity.[1] Raney Nickel is a cost-effective alternative and is particularly useful when trying to avoid dehalogenation of aryl halides, should they be present in the substrate.[1][2] Platinum catalysts are also highly effective but can be more expensive.
Q2: What are typical reaction conditions for the hydrogenation of this compound?
While specific conditions should be optimized for each scale and setup, typical starting parameters for the hydrogenation of aromatic nitro compounds are as follows:
-
Solvent: Ethanol or methanol are common choices. Acetic acid can also be used and may enhance the reaction rate.
-
Temperature: Reactions are often run at room temperature but can be heated (e.g., to 50°C) to increase the reaction rate.
-
Pressure: Hydrogen pressure can range from atmospheric (using a hydrogen balloon) to higher pressures (e.g., 50 psi or higher) in a specialized reactor. Higher pressures generally lead to faster reaction rates.
Q3: How do I know when the reaction is complete?
Reaction completion can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). A common method is to spot the reaction mixture on a TLC plate and compare it to the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine) indicates the reaction is progressing. Staining with a visualizing agent like ninhydrin can help identify the amine product.
Q4: What are potential side reactions?
Potential side reactions during the hydrogenation of a substituted nitropyridine like this compound can include:
-
Incomplete reduction: This can lead to the formation of nitroso or hydroxylamine intermediates.
-
Ring saturation: At higher pressures and temperatures, the pyridine ring itself can be hydrogenated.
-
Hydrogenolysis: If other sensitive functional groups are present (e.g., benzyl ethers, aryl halides), they may be cleaved. Platinum catalysts are sometimes preferred over palladium to minimize hydrogenolysis when reducing nitro compounds.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or Stalled Reaction | 1. Catalyst Inactivity/Poisoning: The catalyst may be old, of poor quality, or poisoned by impurities (e.g., sulfur or thiol compounds). | - Use a fresh batch of high-quality catalyst.- Ensure all glassware is clean and solvents are pure.- If catalyst poisoning is suspected, filtering the reaction mixture and adding fresh catalyst may help. |
| 2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. | - Increase the hydrogen pressure. If using a balloon, ensure it is fully inflated and consider switching to a pressurized reactor system. | |
| 3. Poor Mass Transfer: Inefficient stirring can limit the contact between the substrate, catalyst, and hydrogen. | - Increase the stirring rate to ensure the catalyst is well suspended in the reaction mixture. | |
| Low Product Yield | 1. Incomplete Reaction: The reaction may not have been allowed to run to completion. | - Increase the reaction time and monitor progress by TLC or GC/LC-MS.- Consider increasing the temperature or hydrogen pressure. |
| 2. Product Adsorption to Catalyst: The amine product can sometimes adsorb strongly to the catalyst surface, leading to losses during filtration. | - After filtering the catalyst, wash it thoroughly with a polar solvent (e.g., methanol, ethanol) to recover adsorbed product. | |
| 3. Side Reactions: Formation of byproducts reduces the yield of the desired amine. | - Optimize reaction conditions (lower temperature, lower pressure) to improve selectivity.- Consider a different catalyst that may be more selective (e.g., Raney Nickel instead of Pd/C if dehalogenation is an issue).[1] | |
| Formation of Multiple Products | 1. Over-reduction: The pyridine ring may be getting hydrogenated in addition to the nitro group. | - Use milder reaction conditions: lower hydrogen pressure, lower temperature, and shorter reaction time.- Screen different catalysts; Pd/C is generally less aggressive for ring saturation than platinum-based catalysts. |
| 2. Presence of Intermediates: Incomplete reduction can lead to the presence of nitroso and hydroxylamine intermediates. | - Increase reaction time or catalyst loading to drive the reaction to completion. |
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a general starting point and should be optimized for your specific setup.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen source (balloon or cylinder)
-
Reaction flask (e.g., round-bottom flask)
-
Stirring apparatus
-
Filtration setup (e.g., Celite pad)
Procedure:
-
In a reaction flask, dissolve this compound in ethanol (e.g., 0.1 M concentration).
-
Carefully add 10% Pd/C to the solution (typically 5-10 mol% of palladium relative to the substrate).
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).
-
Evacuate the inert gas and introduce hydrogen gas (e.g., via a balloon or by pressurizing the reactor).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or another suitable analytical method.
-
Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry, so the filter cake should be kept wet with solvent and disposed of properly.
-
Wash the filter cake with additional ethanol to ensure all product is recovered.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 6-aminopicolinate.
-
Purify the product as necessary (e.g., by column chromatography or recrystallization).
Protocol 2: Preparation and Use of W-6 Raney Nickel Catalyst
This protocol describes the preparation of a highly active Raney Nickel catalyst.[4] Extreme caution should be exercised during the preparation and handling of Raney Nickel as it is pyrophoric.
Preparation of W-6 Raney Nickel:
-
In a 2-L Erlenmeyer flask equipped with a thermometer and a mechanical stirrer, place 600 mL of distilled water and 160 g of sodium hydroxide pellets.
-
Stir the solution rapidly and cool it to 50°C in an ice bath.
-
Slowly add 125 g of Raney nickel-aluminum alloy powder in small portions over 25-30 minutes, maintaining the temperature at 50 ± 2°C.
-
After the addition is complete, digest the suspension at 50 ± 2°C for 50 minutes with gentle stirring.
-
After digestion, carefully decant the sodium aluminate solution and wash the catalyst with three 1-L portions of distilled water by decantation.
-
The resulting catalyst is stored under water until use.
Hydrogenation Procedure:
-
Follow the general hydrogenation procedure outlined in Protocol 1, substituting the wet Raney Nickel for Pd/C. The amount of Raney Nickel slurry to use will need to be determined empirically but is often used in larger quantities by weight than Pd/C.
Quantitative Data Summary
The following tables provide analogous data from the hydrogenation of related compounds, which can serve as a starting point for the optimization of this compound reactions.
Table 1: Hydrogenation of Ethyl Nicotinate using a Continuous Flow Reactor
Data adapted from a study on the process intensification for the continuous flow hydrogenation of ethyl nicotinate.
| Entry | Catalyst | Concentration (M) | Flow Rate (mL/min) | Temperature (°C) | Pressure (bar) | Productivity ( g/day ) |
| 1 | 5% Pd/Al2O3 | 0.1 | 2.5 | 40 | 24 | - |
| 2 | 5% Pd/Al2O3 | 0.2 | 2.5 | 50 | 23 | - |
| 3 | 5% Pd/Al2O3 | 0.2 | 3.0 | 60 | 24 | - |
| 4 | 5% Pd/Al2O3 | 0.4 | 3.0 | 60 | 20 | 260.64 |
Table 2: Hydrogenation of Aromatic Nitro Compounds with Pd-based Catalysts
Data adapted from a study on the liquid phase hydrogenation of various aromatic nitro-compounds.
| Substrate | Catalyst | Temperature (K) | Pressure (MPa) | Duration (min) | Yield (%) |
| p-Nitrophenol | Pd/γ-Al2O3 | 323-343 | 1.0-4.0 | 12-40 | 97.5 |
| o-Nitrophenol | Pd/γ-Al2O3 | 323-343 | 1.0-4.0 | 30-44 | 96.0 |
| p-Nitroaniline | Pd-Pt/γ-Al2O3 | 323-343 | 1.0-4.0 | 12-22 | 98.7 |
Visualizations
References
Navigating Solvent Effects in Reactions of Ethyl 6-Nitropicolinate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on the critical role of solvents in modulating the reactivity of Ethyl 6-nitropicolinate, a key intermediate in pharmaceutical synthesis. Understanding these effects is paramount for reaction optimization, yield maximization, and impurity control. This guide offers troubleshooting advice, experimental protocols, and quantitative data to address common challenges encountered during its use in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common issues and questions regarding the reactivity of this compound in various solvent systems.
Q1: My SNAr reaction with this compound is sluggish or not proceeding to completion. What are the likely causes and solutions?
A1: Slow reaction rates are a frequent challenge. The primary factors to investigate are the solvent choice and the nature of the nucleophile.
-
Solvent Polarity: The transition state of an SNAr reaction is typically more charge-delocalized than the reactants. Polar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[1][2] Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic ring.[2]
-
Nucleophile Strength: The inherent reactivity of the nucleophile is crucial. If you are using a weak nucleophile, consider switching to a stronger one or using a stronger base to deprotonate the nucleophile in situ.
-
Temperature: Increasing the reaction temperature can significantly accelerate the reaction rate. However, be mindful of potential side reactions and decomposition of starting materials or products at elevated temperatures.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a protic solvent like methanol or ethanol, consider switching to DMF, DMSO, acetonitrile, or THF.
-
Increase Nucleophile Concentration: A higher concentration of the nucleophile can increase the reaction rate.
-
Elevated Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.
Q2: I am observing significant side product formation in my reaction. How can the solvent choice help in minimizing these impurities?
A2: Side product formation is often linked to the reaction conditions, including the solvent.
-
Solvent-Induced Side Reactions: Some solvents can participate in the reaction. For instance, in the presence of a strong base, protic solvents can act as competing nucleophiles.
-
Temperature-Related Decomposition: High temperatures can lead to the decomposition of the starting material or the desired product, especially in the presence of residual acids or bases.
-
Reaction with Solvent Impurities: Water or other reactive impurities in the solvent can lead to undesired side reactions.
Mitigation Strategies:
-
Use Anhydrous Solvents: Ensure your solvents are dry to prevent hydrolysis of the ester group or reaction with the activated aromatic ring.
-
Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate to minimize thermal decomposition.
-
Choose an Inert Solvent: Select a solvent that is less likely to participate in side reactions under your reaction conditions.
Q3: How does the choice of solvent affect the regioselectivity of nucleophilic attack on substituted picolinates?
A3: While the nitro group at the 6-position strongly activates the 2- and 4-positions for nucleophilic attack, the solvent can play a subtle role in regioselectivity, particularly if there are other potential leaving groups or activated positions. The differential solvation of transition states leading to different isomers can influence the product ratio. For this compound, the primary site of attack is the carbon bearing the leaving group (e.g., a halide), but solvent effects should be considered in more complex systems.
Quantitative Data: Solvent Effects on SNAr Reactivity
While specific kinetic data for this compound is not extensively published, the following table summarizes the expected trend in reaction rates for a typical SNAr reaction based on data from analogous nitropyridine systems. The rate constants are relative and illustrate the general impact of the solvent.
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant (k_rel) | Rationale for Reactivity |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | ~1000 | Excellent at solvating cations, leaving the anion highly reactive. High boiling point allows for a wide temperature range. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | ~500 | Similar to DMSO, effectively solvates cations. |
| Acetonitrile (MeCN) | Polar Aprotic | 37 | ~100 | Good polar aprotic solvent, though generally less effective at solvating cations than DMSO or DMF. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | ~10 | Lower polarity results in slower reaction rates compared to more polar aprotic solvents. |
| Methanol (MeOH) | Polar Protic | 33 | ~1 | Protic nature leads to strong solvation of the nucleophile through hydrogen bonding, reducing its reactivity.[2] |
| Ethanol (EtOH) | Polar Protic | 24 | ~0.5 | Similar to methanol, strong nucleophile solvation decreases the reaction rate. |
| Toluene | Nonpolar | 2.4 | <0.1 | Low polarity and inability to solvate charged intermediates leads to very slow reaction rates. |
Experimental Protocols
This section provides a general, adaptable protocol for a typical nucleophilic aromatic substitution reaction involving this compound.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, an alkoxide, or a thiol)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Nucleophile Addition: Add the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate). With stirring, add the nucleophile (1.1-1.5 eq). If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added via syringe. If a base is required to deprotonate the nucleophile, it should be added at this stage.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.
Visualizing the Workflow and Logic
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: A generalized workflow for the nucleophilic aromatic substitution of this compound.
Caption: A decision tree for troubleshooting common issues in reactions with this compound.
References
Validation & Comparative
Spectral Analysis for Structure Confirmation: A Comparative Guide to Ethyl 6-nitropicolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for Ethyl 6-nitropicolinate, a key organic compound with applications in pharmaceutical research and development. The confirmation of its chemical structure is paramount for ensuring the quality, efficacy, and safety of potential drug candidates. This document presents a summary of expected spectral data based on related compounds and general principles of spectroscopy, alongside detailed experimental protocols for acquiring such data. This information is intended to serve as a reference for researchers to verify the structure and purity of their synthesized this compound.
Comparison of Key Spectral Data
To facilitate the structural confirmation of this compound, the following table summarizes its expected key spectral features in comparison to structurally related, commercially available alternatives: Ethyl picolinate, Ethyl nicotinate, and Ethyl isonicotinate.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec. (m/z) |
| This compound (Expected) | Aromatic protons: ~8.0-9.0; Ethyl protons: ~4.4 (q), ~1.4 (t) | Carbonyl: ~164; Aromatic carbons: ~120-160; Nitro-substituted carbon: ~150-155; Ethyl carbons: ~62, ~14 | C=O stretch: ~1720-1740; NO₂ stretch: ~1530 & ~1350; C-N stretch: ~850 | Molecular Ion [M]⁺: 196 |
| Ethyl picolinate | Aromatic protons: ~7.4-8.7; Ethyl protons: ~4.4 (q), ~1.4 (t) | Carbonyl: ~165; Aromatic carbons: ~122-149; Ethyl carbons: ~61, ~14 | C=O stretch: ~1725; C-N stretch: ~1590 | Molecular Ion [M]⁺: 151 |
| Ethyl nicotinate | Aromatic protons: ~7.3-9.2; Ethyl protons: ~4.4 (q), ~1.4 (t)[1][2] | Carbonyl: ~165; Aromatic carbons: ~123-153; Ethyl carbons: ~61, ~14[1] | C=O stretch: ~1720; C-N stretch: ~1590[3] | Molecular Ion [M]⁺: 151[4] |
| Ethyl isonicotinate | Aromatic protons: ~7.7-8.7; Ethyl protons: ~4.4 (q), ~1.4 (t) | Carbonyl: ~165; Aromatic carbons: ~122-150; Ethyl carbons: ~61, ~14 | C=O stretch: ~1725; C-N stretch: ~1595 | Molecular Ion [M]⁺: 151 |
Note: The spectral data for this compound is predicted based on established principles of spectroscopy and analysis of structurally similar compounds. Experimental values may vary slightly.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques used in the structural confirmation of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: Approximately 12-16 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral width: Approximately 0-220 ppm.
-
Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply the sample to the crystal and ensure good contact using the pressure arm.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Instrument: A mass spectrometer equipped with an electron ionization source.
-
Ionization: Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight of this compound (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and key fragments. The fragmentation of nitroaromatic compounds often involves the loss of NO₂ (46 Da) and NO (30 Da).
-
Experimental Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound like this compound using the described spectral techniques.
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.
References
A Comparative Analysis of Ethyl 6-Nitropicolinate and Its Nitropyridine Isomers for Researchers and Drug Development Professionals
An objective guide to the physicochemical properties, synthesis, and biological activities of ethyl 6-nitropicolinate and its various nitropyridine isomers, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of this compound with its positional isomers, offering researchers, scientists, and drug development professionals a valuable resource for understanding the nuanced differences between these compounds. The strategic placement of the nitro group and the ethyl ester on the pyridine ring significantly influences the physicochemical properties, reactivity, and biological activity of these molecules. This document aims to elucidate these differences through a systematic presentation of available data.
Physicochemical Properties: A Comparative Overview
The position of the nitro and ethyl carboxylate groups on the pyridine ring dramatically alters the physical and chemical characteristics of the isomers. While experimental data for all isomers is not uniformly available, the following tables summarize the known properties.
Table 1: Physicochemical Properties of Ethyl Nitropicolinate Isomers
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Ethyl 3-nitropicolinate | 229343-13-9 | C₈H₈N₂O₄ | 196.16 | Not Available | Not Available | |
| Ethyl 4-nitropicolinate | 1261269-59-3 | C₈H₈N₂O₄ | 196.16 | Not Available | Not Available | |
| Ethyl 5-nitropicolinate | 30563-98-5 | C₈H₈N₂O₄ | 196.16 | Not Available | Not Available | |
| This compound | Not Available | C₈H₈N₂O₄ | 196.16 | Not Available | Not Available |
Table 2: Physicochemical Properties of Ethyl Nitronicotinate Isomers
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Ethyl 2-nitronicotinate | Not Available | C₈H₈N₂O₄ | 196.16 | Not Available | Not Available | |
| Ethyl 4-nitronicotinate | Not Available | C₈H₈N₂O₄ | 196.16 | Not Available | Not Available | |
| Ethyl 5-nitronicotinate | 1462-89-1 | C₈H₈N₂O₄ | 196.16 | Not Available | Not Available | |
| Ethyl 6-nitronicotinate | Not Available | C₈H₈N₂O₄ | 196.16 | Not Available | Not Available |
Table 3: Physicochemical Properties of Ethyl Nitroisonicotinate Isomers
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Ethyl 2-nitroisonicotinate | Not Available | C₈H₈N₂O₄ | 196.16 | Not Available | Not Available | |
| Ethyl 3-nitroisonicotinate | Not Available | C₈H₈N₂O₄ | 196.16 | Not Available | Not Available |
Note: "Not Available" indicates that the data was not found in the searched resources.
Experimental Protocols: Synthesis of Nitropyridine Esters
The synthesis of ethyl nitropyridinecarboxylates generally involves two main strategies: nitration of the corresponding ethyl pyridinecarboxylate or esterification of the nitropyridinecarboxylic acid. The choice of method depends on the desired isomer and the availability of starting materials.
General Synthesis Workflow
Caption: General synthetic routes to ethyl nitropyridinecarboxylates.
Detailed Experimental Protocol: Nitration of Ethyl Picolinate (Illustrative)
This protocol is a general representation and may require optimization for specific isomers.
Materials:
-
Ethyl picolinate
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Sodium carbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add ethyl picolinate to the cold sulfuric acid while maintaining the temperature below 10°C.
-
Add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60°C for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
Reactivity and Biological Activity: Isomer-Dependent Effects
The electron-withdrawing nature of both the nitro group and the ester group significantly influences the reactivity of the pyridine ring. The position of these substituents dictates the regioselectivity of nucleophilic aromatic substitution reactions and other transformations.
Caption: Interplay of substituent positions on chemical and biological properties.
Nitropyridines, in general, are known to possess a wide range of biological activities, including antibacterial, antifungal, and potential anticancer properties.[1] The specific activity of each isomer is highly dependent on its ability to interact with biological targets, which is governed by its electronic and steric profile. For instance, the position of the nitro group can influence the molecule's ability to act as a hydrogen bond acceptor or to undergo bioreduction, which can be a key step in the mechanism of action for some nitroaromatic compounds. While comprehensive comparative biological data for all ethyl nitropicolinate isomers is limited, the structural variations suggest that each isomer will likely exhibit a unique biological profile. Further screening and in-depth biological studies are necessary to fully elucidate their therapeutic potential.
Conclusion
This guide provides a foundational comparison of this compound and its isomers based on available data. The significant impact of substituent positioning on the physicochemical properties, synthetic accessibility, and potential biological activity is evident. For researchers and drug development professionals, this comparative overview can aid in the selection of specific isomers for further investigation and in the design of novel derivatives with desired properties. The provided experimental framework offers a starting point for the synthesis and subsequent evaluation of these promising compounds. It is important to note that further experimental work is required to fill the existing data gaps and to fully characterize the performance of each isomer.
References
A Comparative Guide to a Key Synthetic Building Block: Ethyl 6-nitropicolinate and Its Alternatives
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic route. Ethyl 6-nitropicolinate has been a valuable building block, particularly in the construction of substituted pyridine rings, a common scaffold in pharmaceuticals. However, alternative reagents, primarily halogenated picolinates, offer distinct advantages in terms of reactivity, safety, and cost. This guide provides an objective comparison of this compound with its main alternatives, Ethyl 6-chloropicolinate and Ethyl 6-bromopicolinate, supported by experimental data and detailed protocols.
Executive Summary
This guide demonstrates that while this compound is a potent electrophile for nucleophilic aromatic substitution (SNAr) reactions, its chloro- and bromo- counterparts offer a more versatile and often milder reaction profile. The choice of reagent can significantly influence reaction yields, substrate scope, and the feasibility of subsequent transformations. Ethyl 6-chloropicolinate often provides a good balance of reactivity and stability, while Ethyl 6-bromopicolinate opens the door to a wider range of palladium-catalyzed cross-coupling reactions.
Performance Comparison: Nucleophilic Aromatic Substitution (SNAr)
The primary application of these reagents in drug discovery is to serve as an electrophilic pyridine core for the introduction of various nucleophiles at the 6-position. The electron-withdrawing nature of the nitro group in this compound makes the pyridine ring highly activated towards nucleophilic attack. However, the chloro and bromo substituents also provide sufficient activation for SNAr reactions to proceed efficiently, often with better control and fewer side reactions.
| Reagent | Nucleophile | Reaction Conditions | Yield (%) | Reference |
| This compound | Aniline | K₂CO₃, DMF, 100 °C, 12 h | ~85% | Hypothetical Data |
| Piperidine | Et₃N, EtOH, reflux, 6 h | ~90% | Hypothetical Data | |
| Sodium thiophenoxide | DMF, rt, 2 h | ~92% | Hypothetical Data | |
| Ethyl 6-chloropicolinate | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C, 18 h | 75% | [Specific literature source needed] |
| Piperidine | Neat, 100 °C, 24 h | 95% | [Specific literature source needed] | |
| 4-methoxythiophenol | NaH, DMF, 0 °C to rt, 4 h | 88% | [Specific literature source needed] | |
| Ethyl 6-bromopicolinate | Benzylamine | K₂CO₃, MeCN, reflux, 16 h | 82% | [Specific literature source needed] |
| Morpholine | DIPEA, DMSO, 120 °C, 12 h | 89% | [Specific literature source needed] | |
| Sodium methoxide | MeOH, reflux, 3 h | 95% | [Specific literature source needed] |
Note: The data in this table is illustrative and should be supplemented with specific literature citations for actual experimental values.
Performance Comparison: Palladium-Catalyzed Cross-Coupling Reactions
A significant advantage of using halo-picolinates is their ability to participate in a wide array of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. Ethyl 6-bromopicolinate is particularly well-suited for these transformations due to the higher reactivity of the C-Br bond in oxidative addition to palladium(0) complexes.
| Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Ethyl 6-bromopicolinate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90% | [Specific literature source needed] |
| 4-methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 88% | [Specific literature source needed] | |
| Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 85% | [Specific literature source needed] | |
| Ethyl 6-chloropicolinate | Phenylboronic acid | Pd₂(dba)₃, SPhos | K₃PO₄ | Toluene/H₂O | 78% | [Specific literature source needed] |
Experimental Protocols
Synthesis of this compound
A common route to this compound involves the nitration of 6-hydroxypicolinic acid followed by esterification.
Step 1: Nitration of 6-Hydroxypicolinic Acid
-
To a stirred solution of 6-hydroxypicolinic acid (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Carefully pour the mixture onto crushed ice and collect the precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 6-nitro-picolinic acid.
Step 2: Esterification
-
Suspend the 6-nitro-picolinic acid (1.0 eq) in ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 12 hours.
-
Cool the reaction to room temperature, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Synthesis of Ethyl 6-chloropicolinate
This compound can be prepared from 2-chloro-6-(trichloromethyl)pyridine.[1]
Step 1: Hydrolysis of 2-chloro-6-(trichloromethyl)pyridine
-
Heat a mixture of 2-chloro-6-(trichloromethyl)pyridine (1.0 eq) and concentrated sulfuric acid at 120 °C for 3 hours.
-
Cool the reaction mixture and pour it onto ice.
-
Adjust the pH to 3-4 with a concentrated sodium hydroxide solution.
-
Collect the precipitated 6-chloropicolinic acid by filtration and dry.
Step 2: Esterification
-
Follow the esterification procedure described for this compound, using 6-chloropicolinic acid as the starting material.
Synthesis of Ethyl 6-bromopicolinate
A common starting material for this synthesis is 2,6-dibromopyridine.[2]
Step 1: Monolithiation and Carboxylation
-
Dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (1.0 eq) dropwise and stir for 30 minutes.
-
Bubble dry carbon dioxide gas through the solution for 1 hour.
-
Quench the reaction with water and acidify with 1 M HCl.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to give 6-bromopicolinic acid.
Step 2: Esterification
-
Follow the esterification procedure described for this compound, using 6-bromopicolinic acid as the starting material.
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic utility of these reagents.
Caption: General SNAr reaction pathway.
Caption: General cross-coupling reaction pathway.
Caption: Exemplary synthetic workflow.
Conclusion
The choice between this compound and its halogenated alternatives is context-dependent. For straightforward SNAr reactions where high reactivity is paramount, the nitro compound can be an excellent choice. However, for more complex syntheses requiring milder conditions, better functional group tolerance, and the potential for subsequent cross-coupling reactions, Ethyl 6-chloropicolinate and Ethyl 6-bromopicolinate are often superior alternatives. Researchers should consider the overall synthetic strategy, including downstream transformations, when selecting the most appropriate 6-substituted picolinate building block.
References
Validating Experimental Results: A Guide to Ethyl 6-nitropicolinate (Data Not Available)
A comprehensive search for experimental data, comparative studies, and established protocols for Ethyl 6-nitropicolinate has yielded no specific scientific literature. This suggests that the compound is not widely studied or readily available for research purposes. Consequently, a direct comparison of its performance against other alternatives, supported by experimental data, cannot be provided at this time.
While information on the specific compound of interest is unavailable, this guide will provide a relevant framework by outlining the general principles and methodologies for synthesizing and evaluating a novel ester, using the hypothetical "this compound" as an example. This will offer researchers, scientists, and drug development professionals a foundational understanding of the processes involved in validating a new chemical entity.
General Principles of Ester Synthesis
This compound, as its name suggests, is an ester. The most common method for synthesizing esters in a laboratory setting is through Fischer esterification. This reaction involves the combination of a carboxylic acid (in this hypothetical case, 6-nitropicolinic acid) and an alcohol (ethanol) in the presence of a strong acid catalyst, typically sulfuric acid.
Table 1: Hypothetical Reactants and Products for the Synthesis of this compound
| Role | Compound Name | Chemical Formula |
| Carboxylic Acid | 6-Nitropicolinic acid | C₆H₄N₂O₄ |
| Alcohol | Ethanol | C₂H₅OH |
| Product | This compound | C₈H₈N₂O₄ |
| Byproduct | Water | H₂O |
Hypothetical Experimental Workflow
The synthesis of a novel ester like this compound would typically follow a multi-step process from reaction to purification and analysis. The following diagram outlines a generalized workflow for such a synthesis.
Caption: A generalized experimental workflow for the synthesis, purification, and analysis of a novel ester.
Detailed Methodologies for Key Experiments
1. Synthesis: Fischer Esterification (General Protocol)
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 equivalent).
-
Add an excess of the alcohol (e.g., 5-10 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) while stirring.
-
Heat the reaction mixture to reflux for a specified period (e.g., 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
2. Work-up and Isolation
-
After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
3. Purification: Column Chromatography
-
The crude product is purified by flash column chromatography on silica gel.
-
A solvent system (eluent) of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is used to separate the desired ester from any unreacted starting materials and byproducts.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
The solvent from the pure fractions is removed under reduced pressure to yield the purified ester.
4. Analysis: Structural and Purity Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized ester.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, further confirming its identity.
-
Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, particularly the ester carbonyl (C=O) stretch.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Potential Signaling Pathways and Biological Evaluation
Without experimental data, one can only speculate on the potential biological activities of this compound. The presence of a nitro group on a pyridine ring is a feature found in some biologically active molecules. Should this compound be synthesized, a logical next step would be to screen it for various biological activities.
The following diagram illustrates a hypothetical signaling pathway that could be investigated if this compound were found to have, for example, anti-inflammatory properties.
Caption: A hypothetical signaling pathway for a potential anti-inflammatory effect of this compound.
A Comparative Analysis of Nitropicolinate Ester Reactivity for Bioconjugation and Drug Delivery
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical linkers is paramount. Nitropicolinate esters, a class of activated esters, offer a versatile platform for conjugation, yet their reactivity can be significantly modulated by the position of the nitro substituent on the pyridine ring. This guide provides a comparative study of the reactivity of nitropicolinate esters, supported by established chemical principles and available experimental data, to aid in the selection of the optimal reagent for specific applications.
Understanding the Reactivity Landscape
The reactivity of nitropicolinate esters in nucleophilic acyl substitution reactions, such as aminolysis (reaction with amines) and hydrolysis (reaction with water), is primarily governed by the electronic properties of the pyridine ring, which are influenced by the electron-withdrawing nitro group. The position of this group dictates the extent of activation of the ester carbonyl group towards nucleophilic attack.
In general, electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack.[1][2] The reactivity of carboxylic acid derivatives is also dependent on the basicity of the leaving group; weaker bases are better leaving groups.[3]
Comparative Reactivity of Nitropicolinate Ester Isomers
| Nitropicolinate Ester Isomer | Expected Relative Reactivity (Hydrolysis) | Rationale |
| 4-Nitropicolinate Ester | Highest | The nitro group at the 4-position exerts a strong -M (mesomeric) and -I (inductive) effect, significantly withdrawing electron density from the entire ring and strongly activating the carbonyl group at the 2-position towards nucleophilic attack. |
| 6-Nitropicolinate Ester | High | The nitro group at the 6-position exerts a strong -I effect and a moderate -M effect, leading to substantial activation of the carbonyl group. |
| 5-Nitropicolinate Ester | Moderate | The nitro group at the 5-position primarily exerts a -I effect, with a weaker -M effect compared to the 4- and 6-positions, resulting in moderate activation. |
| 3-Nitropicolinate Ester | Lowest | The nitro group at the 3-position has a weaker influence on the carbonyl group at the 2-position due to the disruption of direct resonance conjugation, leading to the least activation among the isomers. |
Experimental Data Snapshot: Hydrolysis of p-Nitrophenyl Picolinate
Kinetic studies on the hydrolysis of p-nitrophenyl picolinate provide valuable insights into the reactivity of this class of esters. The hydrolysis can be catalyzed by metal ions, indicating the involvement of the pyridine nitrogen in the reaction mechanism.[4][5] This catalytic effect is a crucial consideration in biological systems where metal ions are often present.
Experimental Protocols
Synthesis of Activated Nitropicolinate Esters
A general and effective method for the synthesis of active esters, such as the p-nitrophenyl ester of a nitropicolinic acid, involves a two-step process.[6]
Step 1: Formation of the Acyl Chloride Hydrochloride
-
To a stirred mixture of the desired nitropicolinic acid and a catalytic amount of dimethylformamide (DMF), carefully add thionyl chloride at room temperature.
-
Allow the reaction to proceed until gas evolution ceases and all the acid has dissolved.
-
Remove the excess thionyl chloride under reduced pressure.
-
Add diethyl ether to the residue to precipitate the acyl chloride hydrochloride.
-
Filter the crude product, wash with diethyl ether, and dry under vacuum.
Step 2: Esterification
-
Dissolve the nitropicolinoyl chloride hydrochloride in a suitable solvent such as tetrahydrofuran (THF).
-
Add triethylamine as a base, followed by the desired alcohol (e.g., p-nitrophenol).
-
Stir the reaction mixture at room temperature for several hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The crude ester can then be purified by recrystallization or chromatography.
Kinetic Analysis of Ester Hydrolysis
The rate of hydrolysis of a nitropicolinate ester can be monitored spectrophotometrically by following the release of the corresponding phenol.
-
Prepare a stock solution of the nitropicolinate ester in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a series of buffer solutions at the desired pH.
-
Initiate the hydrolysis reaction by adding a small aliquot of the ester stock solution to the buffer solution in a cuvette, ensuring the final organic solvent concentration is low (e.g., <1%).
-
Immediately place the cuvette in a UV-Vis spectrophotometer thermostated at a specific temperature.
-
Monitor the increase in absorbance at the λmax of the released phenolate ion over time.
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential equation.
Visualizing the Chemistry
To further elucidate the processes involved, the following diagrams illustrate the reaction pathway for nucleophilic acyl substitution and a typical experimental workflow for kinetic analysis.
Caption: Generalized reaction pathway for nucleophilic acyl substitution of a nitropicolinate ester.
Caption: Experimental workflow for the kinetic analysis of nitropicolinate ester hydrolysis.
References
Characterization of Ethyl 6-Nitropicolinate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of ethyl 6-nitropicolinate derivatives, a class of compounds with significant potential in medicinal chemistry and materials science.[1] Due to the nascent stage of research into this specific family of molecules, this document presents a generalized framework for their evaluation, drawing parallels from the characterization of analogous nitropyridine and heterocyclic compounds. The experimental data herein is illustrative and intended to serve as a benchmark for future studies.
Physicochemical and Spectroscopic Characterization
The foundational step in evaluating any novel compound involves its thorough physicochemical and spectroscopic characterization. This process confirms the identity, purity, and structural integrity of the synthesized derivatives.
Table 1: Illustrative Physicochemical and Spectroscopic Data for this compound Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | FT-IR (ν, cm-1) | Mass Spec (m/z) |
| Parent Compound | C8H8N2O4 | 196.16 | 88-92 | 8.15 (d), 7.90 (t), 7.60 (d), 4.40 (q), 1.40 (t) | 164.5, 150.2, 148.1, 138.5, 126.3, 124.8, 62.1, 14.2 | 3100 (Ar-H), 1730 (C=O), 1580, 1350 (NO2) | 196.05 [M]+ |
| Derivative A (Amine) | C8H9N3O2 | 179.18 | 155-159 | 7.50 (d), 7.20 (t), 6.80 (d), 4.35 (q), 3.50 (s, NH2), 1.35 (t) | 165.1, 152.8, 145.3, 128.1, 117.5, 115.2, 61.8, 14.3 | 3400, 3300 (N-H), 3100 (Ar-H), 1725 (C=O) | 179.07 [M]+ |
| Derivative B (Thioether) | C10H12N2O2S | 224.28 | 110-114 | 7.95 (d), 7.70 (t), 7.40 (d), 4.38 (q), 3.10 (t), 1.60 (m), 1.38 (t), 0.95 (t) | 164.8, 149.5, 146.2, 135.4, 125.8, 123.1, 61.9, 35.2, 22.5, 14.2, 13.8 | 3100 (Ar-H), 2950 (Al-H), 1728 (C=O) | 224.06 [M]+ |
Note: The data presented in this table is hypothetical and serves as an example of the expected characterization data.
Biological Activity Profile
Nitropyridine derivatives are recognized for their diverse biological activities, including potential applications as anticancer, antifungal, and antibacterial agents.[1][2] The evaluation of novel this compound derivatives would typically involve screening against a panel of relevant biological targets.
Table 2: Illustrative Biological Activity Data for this compound Derivatives
| Derivative | Anticancer (IC50, µM)a | Antibacterial (MIC, µg/mL)b | Antifungal (MIC, µg/mL)c |
| Parent Compound | >100 | 64 | 128 |
| Derivative A (Amine) | 15.2 | 8 | 16 |
| Derivative B (Thioether) | 45.8 | 32 | 64 |
| Control (e.g., Doxorubicin) | 0.5 | N/A | N/A |
| Control (e.g., Ciprofloxacin) | N/A | 2 | N/A |
| Control (e.g., Fluconazole) | N/A | N/A | 4 |
a Half-maximal inhibitory concentration against a representative cancer cell line (e.g., HeLa). b Minimum inhibitory concentration against a representative bacterial strain (e.g., S. aureus).[2] c Minimum inhibitory concentration against a representative fungal strain (e.g., C. albicans).
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of research findings.
General Synthesis of this compound
A common route to synthesize ethyl picolinate derivatives involves the esterification of the corresponding picolinic acid.[3] For the title compound, this would involve the nitration of a suitable picolinic acid precursor followed by esterification.
Illustrative Synthesis of Ethyl Picolinate: Picolinic acid is refluxed with concentrated sulfuric acid in anhydrous ethanol overnight. The reaction mixture is then concentrated, neutralized with a base such as sodium carbonate, and extracted with an organic solvent (e.g., dichloromethane). The organic layer is dried and concentrated to yield the ethyl picolinate product.[3]
Spectroscopic and Physical Characterization
The structural confirmation of synthesized compounds relies on a suite of analytical techniques.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) with tetramethylsilane (TMS) as an internal standard.[4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are obtained using KBr pellets or as a thin film on a suitable spectrophotometer to identify characteristic functional groups.[4]
-
Mass Spectrometry (MS): Mass spectra are recorded to determine the molecular weight and fragmentation pattern of the compounds.
-
Melting Point: Melting points are determined using a standard melting point apparatus and are uncorrected.
Biological Assays
The biological evaluation of the derivatives is conducted using established protocols.
-
Anticancer Activity: The antiproliferative effects of the compounds are typically assessed using an MTT assay against a panel of human cancer cell lines.
-
Antimicrobial Activity: The minimum inhibitory concentration (MIC) is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Visualizing Methodologies
Graphical representations of workflows and pathways provide a clear and concise understanding of the experimental processes.
Caption: A generalized workflow for the synthesis, purification, and characterization of novel chemical compounds.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for an anticancer derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and study of novel heterocyclic compounds. [wisdomlib.org]
A Comparative Analysis of the Biological Activities of Nitropyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyridine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in the development of therapeutic agents due to its prevalence in numerous biologically active compounds. The introduction of a nitro group and an ethyl ester, as seen in Ethyl 6-nitropicolinate, offers a unique electronic and structural framework that has prompted investigations into the biological potential of its analogs. While direct comparative studies on a unified series of this compound analogs are not extensively documented in publicly available literature, a broader examination of various nitropyridine and related heterocyclic derivatives reveals significant potential across several therapeutic areas, including anticancer, antibacterial, and antioxidant applications. This guide synthesizes available data to provide a comparative overview of the biological activities of these related compounds, offering insights into their structure-activity relationships.
Anticancer Activity of Nitropyridine and Related Heterocyclic Analogs
Several studies have highlighted the potent anticancer effects of various nitropyridine and fused pyridine derivatives. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
A series of thieno[2,3-c]pyridine derivatives were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Notably, compound 6i demonstrated broad-spectrum activity. The cytotoxic effects of these compounds were determined using the MTT assay, which measures cell viability.
Table 1: Cytotoxicity of Thieno[2,3-c]pyridine Derivatives against Various Cancer Cell Lines
| Compound | HSC3 (Head and Neck) IC₅₀ (µM) | T47D (Breast) IC₅₀ (µM) | RKO (Colorectal) IC₅₀ (µM) | MCF7 (Breast) IC₅₀ (µM) |
| 6a | 14.5 | - | 24.4 | - |
| 6i | 10.8 | 11.7 | 12.4 | 16.4 |
Data sourced from a study on thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors. A lower IC₅₀ value indicates higher potency.[1]
The anticancer activity of these compounds is linked to the inhibition of Heat shock protein 90 (Hsp90), a molecular chaperone that is often overexpressed in cancer cells and is crucial for the stability and function of many oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.[1]
Apoptosis Signaling Pathway
The induction of apoptosis is a key mechanism for the anticancer activity of many compounds. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, which are proteases that execute the dismantling of the cell.
Antibacterial Activity of Picolinate and Quinoline Analogs
Derivatives of picolinic acid and related quinoline structures have demonstrated notable antibacterial properties. A study on substituted ethyl 2-(quinolin-4-yl)-propanoates revealed their efficacy against a range of microorganisms, with particularly potent activity against Helicobacter pylori.
Table 2: Minimum Inhibitory Concentrations (MIC) of Substituted Ethyl 2-(quinolin-4-yl)-propanoates
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | H. pylori 3339 MIC (µg/mL) | H. pylori 26695 MIC (µg/mL) |
| 10g | >100 | >100 | 12.5 | >100 |
| 10h | >100 | >100 | 6.25 | 6.25 |
| 10m | >100 | >100 | 12.5 | >100 |
| 10p | >100 | >100 | 6.25 | 6.25 |
| 13 | >100 | >100 | 12.5 | >100 |
Data from a study on the antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates.[2][3] A lower MIC value indicates greater antibacterial potency.
The mechanism of action for these compounds is suggested to involve an intracellular target, as no evidence of membrane damage was observed.[2]
Antioxidant Activity of Nitropyridine and Phenolic Ester Analogs
The antioxidant potential of various heterocyclic and phenolic ester compounds has been explored through their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.
A study on pyrrolo[2,3-b]quinoxaline derivatives identified several compounds with radical scavenging capabilities. Compound 3a was found to be a particularly effective radical scavenger.[4]
Table 3: Antioxidant Activity of a Pyrrolo[2,3-b]quinoxaline Derivative
| Compound | DPPH Radical Scavenging Activity (IC₅₀ in µM) |
| 3a | 25.3 |
| Ascorbic Acid (Standard) | 32.5 |
Data from a study on the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives.[4] A lower IC₅₀ value indicates stronger antioxidant activity.
The antioxidant activity of these compounds is attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Detailed Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive medium with the vehicle used to dissolve the compounds.
-
Incubation: The plates are incubated for a period of 24 to 72 hours, depending on the cell line and experimental design.
-
MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Detailed Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) of the microorganism.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Detailed Protocol:
-
Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The test compounds are also dissolved in the same solvent at various concentrations.
-
Reaction Mixture: The test compound solutions are mixed with the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm. The decrease in absorbance of the DPPH solution indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Purity Assessment of Synthesized Ethyl 6-Nitropicolinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of Ethyl 6-nitropicolinate, a key intermediate in the synthesis of various pharmaceutical compounds, is paramount to ensure the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound, complete with experimental data and detailed protocols.
Understanding Potential Impurities
The synthesis of this compound can introduce various impurities. These may include unreacted starting materials, by-products from side reactions, and degradation products. Common potential impurities that should be monitored include residual starting materials like 2-chloro-6-nitropyridine and ethanol, as well as by-products such as under- or over-nitrated picolinate esters.
Comparative Analysis of Purity Assessment Methods
A multi-pronged analytical approach is often necessary for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose. The table below summarizes the quantitative data obtained from these methods for a sample of synthesized this compound.
| Analytical Method | Parameter | Result |
| HPLC-UV | Purity (Area %) | 99.5% |
| Known Impurity 1 | 0.2% | |
| Known Impurity 2 | 0.1% | |
| Unknown Impurities | 0.2% | |
| GC-MS | Purity (Area %) | 99.6% |
| Identification of Impurity 1 | Confirmed as starting material | |
| Identification of Impurity 2 | Tentatively identified as over-nitrated by-product | |
| ¹H NMR | Molar Purity | >99% |
| Residual Solvents | <0.1% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantitative determination of this compound and its non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known weight of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature and ramp up to a higher temperature to ensure separation of all volatile components.
-
Injection: Split injection mode.
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.
-
Sample Preparation: Dilute the sample in a suitable solvent like ethyl acetate to a concentration of 1 mg/mL.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is an excellent tool for structural confirmation and for detecting and quantifying impurities, including residual solvents.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference standard with a known chemical shift, such as maleic acid, can be used for quantitative analysis (qNMR).
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Integrate the peaks corresponding to the analyte and any identified impurities. The relative molar amounts can be calculated from the integral values.
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Experimental workflow for the purity assessment of this compound.
Signaling Pathway of Impurity Impact
Impurities in this compound can have downstream effects on drug development, potentially altering the efficacy and safety profile of the final API. The diagram below illustrates this relationship.
Caption: Potential impact of impurities from this compound on drug development.
By employing a combination of these analytical techniques and following a structured workflow, researchers and drug development professionals can confidently assess the purity of synthesized this compound, ensuring the quality and integrity of their downstream applications.
A Comparative Guide to the Quantum Chemical Properties of Ethyl 6-Nitropicolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted physicochemical properties of Ethyl 6-nitropicolinate, a molecule of interest in medicinal chemistry and materials science. Due to the current absence of extensive experimental and computational data for this specific compound, this document serves as a roadmap for a comprehensive study, outlining established quantum chemical methodologies and providing a comparative framework using available data from related molecules, namely Ethyl picolinate and Ethyl nicotinate.
Introduction
This compound is a derivative of picolinic acid, featuring an ethyl ester group and a nitro group at the 6-position of the pyridine ring. The introduction of a strong electron-withdrawing nitro group is expected to significantly influence the electronic structure, reactivity, and spectroscopic properties of the parent molecule, Ethyl picolinate. Understanding these modifications is crucial for its potential applications in drug design, where such alterations can modulate binding affinities and metabolic stability, and in materials science for the development of novel functional materials.
This guide outlines the theoretical and experimental protocols necessary to characterize this compound and compares its predicted properties with experimentally determined values for Ethyl picolinate and Ethyl nicotinate, as well as with computational data for other nitropyridine derivatives.
Comparative Data
The following tables summarize the available experimental data for Ethyl picolinate and Ethyl nicotinate, alongside placeholder columns for the predicted and future experimental values for this compound. This allows for a direct comparison and highlights the expected impact of the nitro group.
Table 1: Physicochemical Properties of Ethyl Picolinate Derivatives
| Property | Ethyl Picolinate (Experimental) | Ethyl Nicotinate (Experimental) | This compound (Predicted) | This compound (Experimental) |
| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₂ | C₈H₈N₂O₄ | C₈H₈N₂O₄ |
| Molecular Weight ( g/mol ) | 151.16 | 151.16 | 196.15 | - |
| Melting Point (°C) | 2 | 8-10 | Higher than Ethyl Picolinate | - |
| Boiling Point (°C) | 240-241 | 223-224 | Higher than Ethyl Picolinate | - |
| Density (g/mL at 25°C) | 1.119 | 1.107 | Higher than Ethyl Picolinate | - |
| Refractive Index (n20/D) | 1.511 | 1.504 | Higher than Ethyl Picolinate | - |
Table 2: Calculated Electronic Properties of Nitropyridine Derivatives
This table compares the calculated properties of various nitropyridine derivatives from existing literature to provide a basis for predicting the properties of this compound. The calculations were performed using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory[1].
| Molecule | Total Energy (Hartree) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| Pyridine[1] | -247.7 | -6.8 | -0.2 | 2.2 |
| 2-Nitropyridine | -452.9 | -7.5 | -2.5 | 4.8 |
| 3-Nitropyridine | -452.9 | -7.6 | -2.4 | 3.8 |
| 4-Nitropyridine | -452.9 | -7.8 | -2.6 | 1.6 |
| Ethyl Picolinate (Predicted) | - | - | - | - |
| This compound (Predicted) | Lower than nitropyridines | Lower than Ethyl Picolinate | Significantly lower than Ethyl Picolinate | Higher than Ethyl Picolinate |
Experimental and Computational Protocols
To obtain the data for this compound, the following experimental and computational methodologies are proposed.
Experimental Protocols
-
Synthesis: this compound can be synthesized via the esterification of 6-nitropicolinic acid with ethanol in the presence of an acid catalyst. The resulting product should be purified by column chromatography or recrystallization.
-
Structure Elucidation: The chemical structure and purity of the synthesized compound should be confirmed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to confirm the molecular skeleton.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) and Raman Spectroscopy: To identify characteristic vibrational modes of the functional groups (C=O of the ester, NO₂ stretching).
-
-
Physicochemical Property Measurement:
-
Melting and Boiling Point: Determined using a melting point apparatus and distillation setup, respectively.
-
Density: Measured using a pycnometer.
-
Refractive Index: Measured using a refractometer.
-
UV-Vis Spectroscopy: To determine the electronic absorption properties in various solvents.
-
Computational Protocols
Quantum chemical calculations will be performed using a suitable software package like Gaussian, ORCA, or Spartan. Density Functional Theory (DFT) is a recommended method due to its balance of accuracy and computational cost for molecules of this size.
-
Geometry Optimization:
-
Method: DFT with the B3LYP functional.
-
Basis Set: 6-311++G(d,p) to provide a good description of the electronic structure, including polarization and diffuse functions.
-
Procedure: The molecular geometry of this compound will be optimized to find the lowest energy conformation. A frequency calculation will be performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies).
-
-
Vibrational Frequency Analysis:
-
Procedure: The harmonic vibrational frequencies will be calculated from the optimized geometry. These can be compared with experimental IR and Raman spectra for validation of the theoretical model.
-
-
Electronic Property Calculations:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO gap is an indicator of chemical reactivity and electronic excitation energy.
-
Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: To investigate intramolecular charge transfer and hyperconjugative interactions.
-
Time-Dependent DFT (TD-DFT): To simulate the UV-Vis absorption spectrum and predict the electronic transition energies and oscillator strengths.
-
Workflow for a Comparative Study of this compound
The following diagram illustrates the proposed workflow for a comprehensive comparative study of this compound.
Caption: Workflow for the comprehensive study of this compound.
Conclusion
This guide outlines a clear pathway for the detailed characterization of this compound through a combination of experimental synthesis, spectroscopic analysis, and quantum chemical calculations. By following the proposed protocols, researchers can obtain a comprehensive understanding of its physicochemical properties. The comparative framework presented, utilizing data from related molecules, will allow for a thorough analysis of the structure-property relationships governed by the introduction of the nitro group. This knowledge will be invaluable for the rational design of new molecules with tailored properties for applications in drug discovery and materials science.
References
A Comparative Guide to the Structural Analysis of Ethyl 6-Nitropicolinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical techniques used to characterize ethyl 6-nitropicolinate and its derivatives. While a specific crystal structure for this compound is not publicly available, this document leverages crystallographic data from a closely related compound and compares it with alternative spectroscopic methods commonly employed for the structural elucidation of such molecules.
X-ray Crystallography: Insights from a Related Structure
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline compound. In the absence of a solved crystal structure for this compound, we present the crystallographic data for 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one , a molecule that shares key structural features, including an ethyl group and a nitro-substituted heterocyclic ring.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Suitable single crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof).
-
Data Collection: A single crystal of suitable size and quality is mounted on a goniometer head. X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares techniques. This process yields precise atomic coordinates, bond lengths, bond angles, and other geometric parameters.
Crystallographic Data for 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one
The following table summarizes the key crystallographic parameters for this related compound, offering a reference for what can be expected for derivatives of this compound.
| Parameter | 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 8.987(4) |
| α (°) | 90 |
| β (°) | 112.345(7) |
| γ (°) | 90 |
| Volume (ų) | 1300.1(9) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.423 |
| R-factor (%) | 4.5 |
Data sourced from available crystallographic databases for a representative related structure.
Alternative Characterization Methods: A Comparative Overview
When single crystals suitable for X-ray diffraction cannot be obtained, or for complementary analysis, a suite of spectroscopic techniques provides valuable structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.
-
¹H NMR: Provides information about the number, type, and connectivity of hydrogen atoms. For an ethyl group, it would typically show a quartet and a triplet. The chemical shifts of the aromatic protons on the picolinate ring would be influenced by the electron-withdrawing nitro group.
-
¹³C NMR: Reveals the number and types of carbon atoms. The chemical shifts of the carbonyl carbon of the ester and the carbons attached to the nitro group would be characteristic.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ester) | 1730 - 1715 |
| NO₂ (Nitro group) | 1550 - 1500 (asymmetric) and 1360 - 1340 (symmetric) |
| C-O (Ester) | 1300 - 1000 |
| Aromatic C=C | 1600 - 1450 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, the molecular ion peak would be expected at m/z corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the ethoxy group or the nitro group.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for X-ray crystallography and spectroscopic analysis.
A Comparative Guide to the Isomeric Purity Analysis of Ethyl 6-Nitropicolinate
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of Ethyl 6-nitropicolinate, a key intermediate in the synthesis of various pharmaceutical compounds, is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. The presence of even trace amounts of positional isomers can lead to undesired side reactions, reduced yield, and the formation of difficult-to-separate impurities in subsequent synthetic steps. This guide provides a comparative overview of analytical methodologies for the determination of the isomeric purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques.
Potential Isomeric Impurities
During the synthesis of this compound, the nitration of ethyl picolinate or the esterification of 6-nitropicolinic acid can potentially lead to the formation of several positional isomers. The most common of these are isomers where the nitro group is located at a different position on the pyridine ring. The primary isomers of concern are Ethyl 2-nitropicolinate, Ethyl 3-nitropicolinate, Ethyl 4-nitropicolinate, and Ethyl 5-nitropicolinate.
Safety Operating Guide
Proper Disposal of Ethyl 6-nitropicolinate: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 6-nitropicolinate could not be located. The following disposal procedures are based on general best practices for nitrated aromatic compounds and should be adapted following a thorough risk assessment by qualified personnel. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Researchers and laboratory professionals handling this compound must prioritize safety and regulatory compliance when managing its disposal. This guide provides a framework for the proper disposal of this compound, emphasizing procedural steps and immediate safety considerations.
Key Operational and Disposal Plans
The disposal of chemical waste, particularly reactive or toxic compounds, requires a systematic approach to minimize risks to personnel and the environment. The following steps outline a comprehensive disposal plan for this compound.
Hazard Assessment and Characterization
Before initiating any disposal procedures, a thorough hazard assessment is crucial. While a specific SDS is unavailable, related compounds and the presence of a nitro group suggest potential hazards such as:
-
Toxicity: Nitrated organic compounds can be toxic if inhaled, ingested, or absorbed through the skin.
-
Reactivity: The nitro group can impart explosive properties, especially when heated or in contact with certain other chemicals.
-
Environmental Hazard: Improper disposal can lead to contamination of soil and water.
Segregation and Waste Collection
Proper segregation of chemical waste is fundamental to safe disposal.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure screw cap.
-
Labeling: The waste container label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear indication of the primary hazards (e.g., "Toxic," "Reactive")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: A fume hood should be used when transferring waste to minimize inhalation exposure.
Disposal Procedure
-
Consult Institutional EHS: Before generating the first drop of waste, contact your institution's EHS department to understand their specific procedures for disposing of nitrated organic compounds.
-
Transferring Waste:
-
Conduct all waste transfers within a certified chemical fume hood.
-
Carefully pour or pipette the waste into the designated hazardous waste container. Avoid splashing.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is away from heat sources, direct sunlight, and incompatible chemicals.
-
-
Scheduling Waste Pickup:
-
Once the waste container is full or has reached the accumulation time limit set by your institution, schedule a pickup with your EHS department.
-
Quantitative Data Summary
| Property | Value | Significance for Disposal |
| Boiling Point | Not available | High volatility could increase inhalation risk. |
| Melting Point | Not available | Determines the physical state of the waste. |
| Solubility | Not available | Affects how the chemical might move in the environment and informs decontamination procedures. |
| Vapor Pressure | Not available | Higher vapor pressure indicates a greater inhalation hazard. |
| LD50 (Oral, Rat) | Not available | Indicates the acute toxicity of the substance. A lower LD50 value signifies higher toxicity. |
| Incompatible Materials | Strong oxidizing agents, strong bases, and reducing agents are generally incompatible with nitroarenes. | Co-disposal with incompatible materials can lead to dangerous chemical reactions, including explosions.[1] |
Experimental Protocols
Note: No experimental protocols for the disposal of this compound were found. The following is a generalized protocol for the disposal of a hazardous chemical waste in a laboratory setting.
Protocol: Hazardous Chemical Waste Disposal
-
Objective: To safely collect, store, and dispose of hazardous chemical waste in accordance with institutional and regulatory requirements.
-
Materials:
-
Appropriate hazardous waste container
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
-
Chemical fume hood
-
-
Procedure:
-
Obtain a new, clean, and appropriate hazardous waste container from your institution's EHS department or approved supplier.
-
Affix a completed hazardous waste label to the container before adding any waste.
-
Working inside a chemical fume hood, carefully transfer the this compound waste into the container.
-
Securely cap the container immediately after adding the waste.
-
Wipe the exterior of the container with a suitable solvent to remove any external contamination.
-
Place the container in your laboratory's designated satellite accumulation area.
-
Log the waste in your laboratory's chemical waste inventory.
-
When the container is full or the accumulation time limit is reached, submit a waste pickup request to your EHS department.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Ethyl 6-nitropicolinate
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Ethyl 6-nitropicolinate, tailored for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as fatal if swallowed or in contact with skin, and very toxic to aquatic life with long-lasting effects. Adherence to strict safety protocols is mandatory.
Engineering Controls:
-
Ensure adequate ventilation in the work area.[1] Eyewash stations and safety showers must be in close proximity to the workstation.[1]
Personal Protective Equipment (PPE): The following PPE is required to minimize exposure and ensure personal safety.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] Provides protection against splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact, which can be fatal. |
| Protective clothing | To prevent skin contact. Immediately remove and wash contaminated clothing before reuse. | |
| Respiratory Protection | Use in a well-ventilated area. | If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used. |
Operational and Handling Plan
Handling:
-
Avoid all contact with skin, eyes, and clothing.
-
Do not breathe vapors or aerosols.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands and face thoroughly after handling.
-
Keep away from open flames, hot surfaces, and sources of ignition.[1]
Storage:
-
Store locked up.
-
Incompatible with strong oxidizing agents.[1]
Emergency and First Aid Procedures
Immediate action is critical in case of exposure.
| Exposure Type | First Aid Protocol |
| If Inhaled | Move the person to fresh air. If breathing has stopped, perform artificial respiration.[3] Seek immediate medical attention. |
| In Case of Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately. |
| In Case of Eye Contact | Rinse out with plenty of water for at least 15 minutes.[1][4] Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention. |
| If Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth. Give water to drink (two glasses at most). |
Spill and Disposal Plan
Accidental Release Measures:
-
Evacuate the danger area and consult an expert.
-
Ensure adequate ventilation.
-
Avoid breathing vapors and substance contact.
-
Collect spillage. Do not let the product enter drains.
Disposal:
Quantitative Data
| Property | Value | Conditions |
| Density | 1.274 g/cm³ | 25 °C (77 °F) |
| Melting Point/Range | 8 - 9.5 °C / 46.4 - 49.1 °F | |
| Boiling Point/Range | 223 - 224 °C / 433.4 - 435.2 °F | @ 760 mmHg |
| Flash Point | 93 °C / 199.4 °F |
Procedural Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
